Benzyl pyrrolidin-3-ylcarbamate hydrochloride
Description
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Properties
IUPAC Name |
benzyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLNBDQPCIAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629864 | |
| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-38-1 | |
| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a chiral intermediate of significant interest in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.
Introduction
(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a key building block in the synthesis of various biologically active molecules. The pyrrolidine scaffold, coupled with the stereochemistry at the C3 position and the presence of a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile intermediate for the development of novel therapeutics. Its hydrochloride salt form often provides improved stability and handling characteristics.
Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | benzyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride |
| CAS Number | 884653-79-6 |
Synthesis
The synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is typically achieved through a two-step process starting from (R)-3-aminopyrrolidine. The first step involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hydrochloride salt.
Synthesis of the Precursor: (R)-3-Aminopyrrolidine
The starting material, (R)-3-aminopyrrolidine, can be obtained through various synthetic routes. One common approach involves the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral acid like tartaric acid[2]. Alternatively, it can be synthesized from chiral precursors such as (S)-3-hydroxy-pyrrolidine hydrochloride through a multi-step sequence involving mesylation, azide displacement (with stereochemical inversion), and subsequent reduction[3].
Step 1: N-Benzyloxycarbonyl (Cbz) Protection of (R)-3-Aminopyrrolidine
The protection of the amino group of (R)-3-aminopyrrolidine is a crucial step, and the Cbz group is a common choice due to its stability and ease of removal by hydrogenolysis[4]. The reaction is typically carried out by treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Experimental Protocol:
A general procedure for the Cbz protection of an amine is as follows[5]:
-
Dissolve (R)-3-aminopyrrolidine (1.0 eq.) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) to the stirred solution.
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-Benzyl pyrrolidin-3-ylcarbamate.
Step 2: Formation of the Hydrochloride Salt
The final step is the conversion of the Cbz-protected amine into its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
Dissolve the purified (R)-Benzyl pyrrolidin-3-ylcarbamate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
A precipitate of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride will form.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Characterization
Quantitative Data Summary
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the benzyl group protons, and the carbamate proton. |
| ¹³C NMR | Resonances for the carbons of the pyrrolidine ring, the benzyl group, and the carbamate carbonyl. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (carbamate), and aromatic C-H stretching. |
| Mass Spec. | Molecular ion peak corresponding to the free base [M+H]⁺. |
Detailed Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), with trimethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule. Expected characteristic peaks for a related compound, benzyl carbamate, include N-H stretching (3422-3332 cm⁻¹), C=O stretching (1694 cm⁻¹), and N-H bending (1610 cm⁻¹)[6].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected mass would correspond to the protonated molecule of the free base.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the target compound.
Caption: Synthetic pathway for (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.
Caption: General workflow for the purification and characterization of the synthesized compound.
Conclusion
This technical guide has outlined the synthesis and characterization of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. The described synthetic route provides a reliable method for obtaining this valuable chiral intermediate. The characterization techniques detailed are essential for ensuring the quality and identity of the final product, which is critical for its application in the development of new pharmaceutical agents.
References
- 1. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | C12H17ClN2O2 | CID 45072663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
Spectroscopic and Analytical Profile of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While specific experimental data for this exact compound is not widely published, this guide presents a predictive analysis based on the known chemical structure and established spectroscopic principles of analogous compounds. The provided data serves as a reference for expected analytical results.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. These values are estimated based on the analysis of its constituent functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | NH₂⁺ (pyrrolidinium) |
| ~7.30-7.45 | m | 5H | Ar-H |
| ~5.10 | s | 2H | O-CH₂ -Ph |
| ~4.30-4.45 | m | 1H | CH -NH |
| ~3.20-3.60 | m | 4H | Pyrrolidine CH₂ |
| ~2.00-2.30 | m | 2H | Pyrrolidine CH₂ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C =O (carbamate) |
| ~136.5 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~66.5 | O-C H₂-Ph |
| ~50.0 | C H-NH |
| ~48.0 | Pyrrolidine C H₂ |
| ~45.0 | Pyrrolidine C H₂ |
| ~30.0 | Pyrrolidine C H₂ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the solvent.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 | N-H | Stretching (carbamate) |
| ~3000-2800 | N-H | Stretching (pyrrolidinium) |
| ~3100-3000 | C-H | Aromatic Stretching |
| ~3000-2850 | C-H | Aliphatic Stretching |
| ~1700 | C=O | Stretching (carbamate) |
| ~1600, ~1495 | C=C | Aromatic Ring Stretching |
| ~1540 | N-H | Bending (carbamate) |
| ~1250 | C-O | Stretching (carbamate) |
| ~1150 | C-N | Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 221.13 | [M+H]⁺ (free base) |
| 220.12 | [M]⁺ (molecular ion of free base) |
| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
| 70.07 | [C₄H₈N]⁺ (pyrrolidine fragment) |
Ionization Mode: Electrospray Ionization (ESI) is typically used for such compounds.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference.[1]
-
Data Acquisition :
-
Acquire ¹H NMR spectra using a 400 MHz or higher field strength spectrometer.
-
Acquire ¹³C NMR spectra using the same instrument, with proton decoupling.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternative Solid Sampling : Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Another method is to dissolve the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[2]
-
Data Acquisition : Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]
2.3 Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[4] Further dilution may be necessary depending on the instrument's sensitivity.[4]
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable method for this type of polar and non-volatile compound.[5]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6][7]
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.[6]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, essential for its identification, quality control, and further application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. amherst.edu [amherst.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. fiveable.me [fiveable.me]
An In-depth Technical Guide to Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a carbamate functional group, and a benzyl protecting group. It is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to compounds with known biological activity, particularly in the central nervous system, makes it a compound of significant interest. This technical guide provides a comprehensive overview of its chemical properties and stability profile, essential for its effective use in research and development.
Chemical Properties
The chemical properties of this compound are summarized below. The data is presented for both the (R) and (S) enantiomers where applicable.
| Property | (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | Reference |
| IUPAC Name | benzyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | [1] |
| CAS Number | 100995-53-5 | 1217631-74-7 | [2] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₇ClN₂O₂ | [3] |
| Molecular Weight | 256.73 g/mol | 256.73 g/mol | [3] |
| Appearance | White to off-white solid | White to off-white solid | General |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents | General |
| XLogP3-AA | 1.9 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 2 | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [3] |
| Rotatable Bond Count | 3 | 3 | [3] |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, structurally similar compounds, such as N-Benzyl-N-(pyrrolidin-3-yl)carboxamides, have been identified as potent dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors.[4][5] This suggests that this compound could serve as a precursor or a lead compound for targeting the monoamine neurotransmitter systems.
The proposed mechanism of action for such compounds involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of serotonin and noradrenaline from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic neurotransmission. This mechanism is central to the action of many antidepressant and anxiolytic drugs.
Below is a diagram illustrating the potential signaling pathway.
Caption: Potential mechanism of action via inhibition of serotonin and noradrenaline reuptake.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and formulation. Carbamates, in general, are susceptible to degradation under various stress conditions.[1][6] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9][10]
Potential Degradation Pathways
Based on the known chemistry of carbamates, the following degradation pathways are anticipated for this compound:
-
Hydrolysis: The carbamate linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the cleavage of the carbamate bond to form 3-aminopyrrolidine, benzyl alcohol, and carbon dioxide.[1] The rate of hydrolysis is expected to be pH-dependent.
-
Oxidation: Oxidative degradation, for instance in the presence of hydrogen peroxide, could potentially occur at the pyrrolidine ring or the benzyl group.
-
Thermal Degradation: Elevated temperatures can induce decomposition. For some carbamates, thermal degradation can lead to the formation of the corresponding isocyanate and alcohol.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to photodegradation. The benzyl group is a chromophore that can absorb UV light, potentially initiating degradation reactions.
Experimental Protocols for Forced Degradation Studies
A general workflow for conducting forced degradation studies in line with ICH guidelines is presented below.[7][8][9]
Caption: General experimental workflow for forced degradation studies.
Detailed Methodologies:
-
Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
The mixture is heated at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Samples are withdrawn at each time point, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
The mixture is kept at room temperature for a defined period.
-
Samples are withdrawn, neutralized with 0.1 M hydrochloric acid, and diluted for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
The solution is stored at room temperature, protected from light, for a defined period.
-
Samples are withdrawn and diluted for HPLC analysis.
-
-
Thermal Degradation:
-
A known amount of the solid compound is placed in a controlled temperature oven (e.g., 80°C).
-
Samples are withdrawn at various time points, dissolved in the solvent, and analyzed by HPLC.
-
-
Photolytic Degradation:
-
A solution of the compound is exposed to a light source providing both UV and visible light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
A control sample is kept in the dark under the same temperature conditions.
-
Samples are analyzed by HPLC at appropriate time intervals.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.[11] A general approach for developing such a method is outlined below.
Chromatographic Conditions (Example):
-
Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile or methanol
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 210 nm or 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Summary and Conclusion
This compound is a key intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system. This guide has provided an overview of its fundamental chemical properties and a detailed framework for assessing its stability. While specific quantitative stability data is not extensively available in the public domain, the provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust approach for researchers to generate this critical information. Understanding the degradation pathways and establishing a validated analytical method are essential steps in the successful development of any new drug candidate derived from this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. 1217631-74-7|(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | C12H17ClN2O2 | CID 45072663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Core Biological Mechanism of Action of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a synthetic small molecule with a pyrrolidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. While direct, comprehensive studies on this specific molecule are not extensively published, analysis of structurally analogous compounds strongly suggests a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes the available evidence from related chemical entities to propose a primary mechanism of action, outlines the requisite experimental protocols for its validation, and explores potential secondary biological activities. The core hypothesis is that this compound functions as a dual inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters, with a lesser effect on the dopamine transporter (DAT). A potential secondary mechanism involving the induction of apoptosis via caspase activation is also discussed, based on findings for similar benzyl-pyrrolidine scaffolds.
Proposed Primary Mechanism of Action: Inhibition of Monoamine Transporters
The structural similarity of this compound to known monoamine reuptake inhibitors provides a strong basis for its primary mechanism of action. Specifically, the N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold has been identified as a potent dual inhibitor of serotonin and norepinephrine reuptake[1]. These transporters are critical for regulating neurotransmitter concentrations in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and anxiolytic drugs.
Signaling Pathway for Monoamine Transporter Inhibition
Inhibition of SERT and NET by a compound like this compound would lead to an accumulation of serotonin and norepinephrine in the synaptic cleft. This increased availability of neurotransmitters enhances signaling to postsynaptic receptors, a process believed to be central to the therapeutic effects of many CNS-acting drugs.
Figure 1: Proposed signaling pathway of monoamine transporter inhibition.
Quantitative Data from Structurally Similar Compounds
Direct quantitative data for this compound is not available in the public domain. However, based on the potencies of related N-benzyl-N-(pyrrolidin-3-yl)carboxamides, the following table presents hypothetical yet plausible in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for the target compound.
| Target Transporter | Radioligand | Hypothetical Kᵢ (nM) | Hypothetical IC₅₀ (nM) | Reference Compound |
| Serotonin (SERT) | [³H]-Citalopram | 10 - 50 | 15 - 75 | Paroxetine |
| Norepinephrine (NET) | [³H]-Nisoxetine | 50 - 200 | 75 - 300 | Desipramine |
| Dopamine (DAT) | [³H]-WIN 35,428 | >1000 | >1500 | GBR 12909 |
Experimental Protocols
This protocol is designed to determine the binding affinity (Ki) of this compound for human SERT and NET.
Materials and Reagents:
-
Cell Lines: HEK293 cells stably expressing human SERT or NET.
-
Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.
-
Radioligands:
-
SERT: [³H]-Citalopram (Specific Activity: ~80 Ci/mmol)
-
NET: [³H]-Nisoxetine (Specific Activity: ~85 Ci/mmol)
-
-
Test Compound: this compound.
-
Non-specific Binding Control:
-
SERT: 10 µM Fluoxetine
-
NET: 10 µM Desipramine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the respective radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Potential Secondary Mechanism of Action: Caspase-Mediated Apoptosis
Research on 1-benzyl-pyrrolidine-3-ol analogues has demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases[2][3]. While the carbamate moiety in the target compound differs from the hydroxyl group in these analogues, the shared benzyl-pyrrolidine scaffold suggests that pro-apoptotic activity could be a potential secondary or off-target effect. This is particularly relevant in the context of neurodegenerative diseases or oncology, where modulation of apoptosis is a therapeutic goal.
Experimental Workflow for Caspase Activity Assay
The following workflow outlines the steps to assess whether this compound can induce caspase activity in a neuronal cell line.
Figure 2: Experimental workflow for assessing caspase activation.
Potential Quantitative Data for Caspase Activation
Should this compound exhibit pro-apoptotic activity, quantitative analysis would be necessary to determine its potency.
| Assay | Cell Line | Potential EC₅₀ (µM) | Positive Control |
| Caspase-3/7 Activation | SH-SY5Y (human neuroblastoma) | 10 - 50 | Staurosporine |
Experimental Protocols
This protocol provides a method for measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials and Reagents:
-
Cell Line: A human neuronal cell line such as SH-SY5Y.
-
Test Compound: this compound.
-
Positive Control: Staurosporine.
-
Assay Reagent: Caspase-Glo® 3/7 Assay kit (or equivalent).
-
96-well opaque-walled plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., 1 µM staurosporine), and a vehicle control. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental readings. Calculate the fold-increase in caspase activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Conclusion
Based on the analysis of structurally related compounds, the most probable primary mechanism of action for this compound in biological systems is the dual inhibition of serotonin and norepinephrine transporters. This positions the compound as a potential candidate for development in the context of CNS disorders such as depression and anxiety. The outlined experimental protocols for monoamine transporter binding and uptake assays provide a clear path for the empirical validation of this hypothesis and the determination of the compound's specific potency and selectivity profile. Furthermore, the possibility of a secondary pro-apoptotic mechanism, suggested by research on similar scaffolds, warrants investigation, particularly for applications in neurodegenerative or oncological research. The provided experimental workflow for caspase activity assays will enable the exploration of this potential off-target or secondary effect. Further in-depth studies are required to fully elucidate the complete pharmacological profile of this compound.
References
An In-depth Technical Guide on the Biological Activity of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride and Structurally Related Compounds
Disclaimer: Direct biological activity data for benzyl pyrrolidin-3-ylcarbamate hydrochloride is not extensively available in public literature. This guide provides a comprehensive overview of the biological activities of structurally similar compounds containing the benzyl pyrrolidinyl moiety. The information presented herein is intended for research and drug development professionals to infer potential biological activities and guide future investigations.
This technical guide explores the potential biological activities of this compound by examining the well-documented activities of its structural analogs. The core benzyl pyrrolidinyl scaffold is a key feature in several classes of biologically active molecules, including monoamine reuptake inhibitors, dopamine D2 receptor antagonists, and inducers of apoptosis. This document provides a detailed analysis of these activities, including quantitative data, experimental protocols, and relevant signaling pathways to serve as a foundational resource for researchers.
Potential as a Dual Serotonin/Noradrenaline Reuptake Inhibitor
Structurally related compounds, specifically N-benzyl-N-(pyrrolidin-3-yl)carboxamides, have been identified as potent dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake.[1][2] These compounds show selectivity over the dopamine (DA) transporter, making them of interest in the development of treatments for depression and other mood disorders.
| Compound Class | Target | IC50 (nM) | Reference Compound |
| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | Serotonin (5-HT) Transporter | Varies by substitution | Duloxetine |
| Noradrenaline (NA) Transporter | Varies by substitution | Duloxetine | |
| Dopamine (DA) Transporter | Generally weaker affinity | GBR 12909 |
Note: Specific IC50 values for individual N-benzyl-N-(pyrrolidin-3-yl)carboxamide analogs are detailed in specialized literature and vary based on aromatic substitutions.
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds on serotonin and noradrenaline transporters.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are stably transfected with plasmids encoding the human serotonin transporter (hSERT) or human noradrenaline transporter (hNET).
Radioligand Uptake Inhibition Assay:
-
Transfected HEK-293 cells are seeded in 24-well plates and grown to 70-90% confluency.
-
Cells are washed with an uptake buffer (e.g., 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1).[3]
-
Cells are pre-incubated with various concentrations of the test compound (e.g., a derivative of benzyl pyrrolidin-3-ylcarbamate) for 20 minutes at 37°C.
-
A radiolabeled substrate, such as [³H]5-HT for SERT or [³H]NA for NET, is added to a final concentration of approximately 20 nM and incubated for 5-15 minutes at 37°C.
-
Uptake is terminated by washing the cells three times with ice-cold uptake buffer.
-
Cells are lysed with a solution containing 1% sodium dodecyl sulfate.
-
The radioactivity in the cell lysate is quantified using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Potential as a Dopamine D2 Receptor Antagonist
Derivatives of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) benzamide have demonstrated high affinity for dopamine D2 receptors, acting as antagonists.[4][5] This activity suggests a potential application in the development of antipsychotic agents.
| Compound Class | Target | Binding Affinity (K_d/K_i) | Radioligand |
| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 Receptor | ~1 nM (IC50) | [³H]spiperone |
| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl) derivative (IYM) | Dopamine D2 Receptor | 0.04 nM (K_d) | [³H]spiperone |
| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) derivative (YM-09151-2) | Dopamine D1 Receptor | 4.8 nM (K_i) | [³H]dopamine |
| Dopamine D2 Receptor | 0.98 µM (K_i) | [³H]dopamine |
This protocol describes a radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor.
Preparation of Rat Striatal Membranes:
-
Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.
-
The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous dopamine.
-
The suspension is centrifuged again, and the final pellet is resuspended in assay buffer and stored at -80°C.
Competitive Radioligand Binding Assay:
-
The assay is performed in a total volume of 250 µL containing striatal membrane preparation (approximately 100-200 µg of protein), various concentrations of the test compound, and a fixed concentration of a D2 receptor-selective radioligand (e.g., 0.1-0.3 nM [³H]spiperone or [³H]raclopride).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM butaclamol or haloperidol).
-
The mixture is incubated for 60 minutes at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
K_i values are calculated from the IC50 values using the Cheng-Prusoff equation.
Potential as an Apoptosis-Inducing Agent
Analogs of 1-benzylpyrrolidin-3-ol have been shown to induce apoptosis in various cancer cell lines, suggesting potential anticancer activity.[6][7][8] These compounds have been observed to exhibit selective cytotoxicity towards cancer cells over non-cancerous cell lines.
| Compound Class | Cell Line | IC50 (µM) |
| 1-benzylpyrrolidin-3-ol analogues | HL-60 (human leukemia) | ~10 |
| A549 (human lung adenocarcinoma) | Varies | |
| NCI-H322 (human bronchioalveolar carcinoma) | Varies | |
| A431 (human epidermoid carcinoma) | Varies | |
| T98G (human glioblastoma) | Varies |
Note: IC50 values are highly dependent on the specific analog and the cancer cell line being tested.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Cancer cells (e.g., HL-60) are seeded at a density of 1 x 10⁶ cells in a T25 culture flask.
-
Cells are treated with various concentrations of the test compound for 24-48 hours.
-
Both floating and adherent cells are collected, washed twice with cold phosphate-buffered saline (PBS), and centrifuged.[9][10]
-
The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.[9][11]
-
The cells are incubated for 15-20 minutes at room temperature in the dark.
-
The stained cells are analyzed immediately by flow cytometry.
-
Cells are categorized as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), or necrotic (Annexin V-negative, PI-positive).
Western Blot for Apoptosis Markers:
-
Treated cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[12][13][14][15]
References
- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. research.monash.edu [research.monash.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of Benzyl pyrrolidin-3-ylcarbamate hydrochloride and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for the development of potent and selective agents targeting a range of biological entities. This document outlines synthetic strategies, detailed experimental protocols, structure-activity relationship (SAR) data, and the mechanistic pathways associated with these compounds.
Synthesis of Benzyl Pyrrolidin-3-ylcarbamate Derivatives
The synthesis of benzyl pyrrolidin-3-ylcarbamate derivatives typically involves multi-step reaction sequences. A common strategy involves the protection of the pyrrolidine nitrogen, followed by functionalization of the 3-amino group, and subsequent deprotection and derivatization.
A representative synthetic approach is outlined below:
Caption: General synthetic workflow for this compound and its analogs.
Experimental Protocol: Synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
This protocol describes a common method for the synthesis of the chiral intermediate (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.
Materials:
-
(R)-3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Benzyl chloroformate
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl) in diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Boc Protection:
-
Dissolve (R)-3-aminopyrrolidine in DCM.
-
Add (Boc)₂O dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-protected aminopyrrolidine.
-
-
Carbamate Formation:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add triethylamine.
-
Cool the mixture to 0°C and add benzyl chloroformate dropwise.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the mixture with water and brine.
-
Dry the organic layer and concentrate to yield the fully protected product.
-
-
Boc Deprotection:
-
Dissolve the protected compound in a minimal amount of DCM.
-
Add a solution of HCl in diethyl ether.
-
Stir the mixture at room temperature, leading to the precipitation of the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.
-
Biological Evaluation and Structure-Activity Relationships (SAR)
Derivatives of Benzyl pyrrolidin-3-ylcarbamate have been investigated for a variety of biological activities, including as modulators of G-protein coupled receptors (GPCRs) and monoamine transporters.
Muscarinic M1 Receptor Allosteric Agonists
Certain analogs have been explored as selective M1 allosteric agonists, which are of interest for treating cognitive deficits in neurological disorders.[1] The SAR in this area has shown that even minor structural modifications can significantly alter efficacy and selectivity across muscarinic receptor subtypes.[1]
| Compound ID | Modification | M1 EC₅₀ (nM) | M1 % CCh Max | Selectivity vs. M2-M5 | Reference |
| 12a | Ethyl carbamate analog | 2.1 | 65% | Pan-mAChR partial agonist | [1] |
Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)
N-Benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a novel class of dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors.[2][3] These compounds are being investigated for their potential in treating depression and other mood disorders. The SAR studies in this series focus on optimizing the potency for both transporters while maintaining selectivity over the dopamine (DA) transporter.[3]
| Compound ID | R Group (on Benzyl) | 5-HT Ki (nM) | NA Ki (nM) | DA Ki (nM) | Reference |
| 18 | Not Specified in Abstract | Potent | Potent | Selective | [2][3] |
Apoptotic Agents in Cancer Therapy
Structurally diverse 1-benzyl-pyrrolidin-3-ol analogs have been evaluated as pro-apoptotic agents.[4] These compounds have shown selective cytotoxicity towards cancer cell lines, such as HL-60, by inducing apoptosis through the activation of caspases.[4]
Caption: Simplified signaling pathway for apoptosis induction by Benzyl pyrrolidin-3-ol analogs.
Experimental Protocols for Biological Evaluation
In Vitro Monoamine Reuptake Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against serotonin, noradrenaline, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
[³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), or [³H]-WIN 35,428 (for DAT)
-
Test compounds
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation counter and vials
Procedure:
-
Cell Preparation:
-
Culture the appropriate cell line to confluency.
-
Harvest and resuspend the cells in assay buffer to a desired concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell suspension, the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).
-
To determine non-specific binding, a high concentration of a known inhibitor (e.g., fluoxetine for SERT) is used in separate wells.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
This compound and its analogs represent a privileged scaffold in modern drug discovery. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries, leading to the identification of compounds with a wide range of pharmacological activities. The data presented in this guide highlights the potential of these derivatives as M1 allosteric agonists, dual monoamine reuptake inhibitors, and pro-apoptotic agents. Further exploration of the chemical space around this scaffold is warranted to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl pyrrolidin-3-ylcarbamate hydrochloride, available in both (R) and (S) enantiomeric forms, stands as a pivotal chiral building block in modern organic synthesis. Its rigid pyrrolidine scaffold and orthogonally protected amine functionalities make it an invaluable intermediate in the stereoselective synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological signaling cascades are presented to serve as a practical resource for professionals in the field.
Introduction
Chiral molecules are fundamental to drug discovery, as the stereochemistry of a compound often dictates its pharmacological activity and safety profile. Enantiomers of a drug can exhibit vastly different potencies, with one being therapeutic while the other may be inactive or even toxic.[1] This necessitates the use of enantiomerically pure starting materials and intermediates to ensure the synthesis of single-enantiomer drugs. This compound is a prime example of such a crucial chiral building block, offering a stereochemically defined pyrrolidine core that is a common motif in a variety of biologically active compounds.[2] The carboxybenzyl (Cbz) protecting group on the 3-amino substituent provides robust protection under various reaction conditions, yet it can be readily removed, allowing for further functionalization.[3]
Physicochemical Properties
The hydrochloride salt of Benzyl pyrrolidin-3-ylcarbamate enhances its stability and handling properties as a solid. The key physicochemical data for both enantiomers are summarized below.
| Property | (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol | 256.73 g/mol |
| CAS Number | 884653-79-6 | 1217631-74-7 |
| Appearance | White to off-white solid (predicted) | White to off-white solid (predicted) |
| Purity (typical) | >97% | >97% |
Table 1: Physicochemical properties of this compound enantiomers.[4][5]
Synthesis of this compound
The synthesis of enantiomerically pure this compound is achieved through the Cbz protection of the corresponding (R)- or (S)-3-aminopyrrolidine. This reaction is a standard procedure in peptide synthesis and protecting group chemistry.
General Experimental Protocol: Cbz Protection of 3-Aminopyrrolidine
This protocol is adaptable for both (R)- and (S)-enantiomers starting from the respective 3-aminopyrrolidine.
Materials:
-
(R)- or (S)-3-aminopyrrolidine (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.05-1.2 eq)
-
Tetrahydrofuran (THF) and Water (or Dichloromethane (DCM) and Water)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Dissolution: Dissolve the enantiomerically pure 3-aminopyrrolidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cbz-protected pyrrolidine.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Salt Formation: Dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
| Reactant/Reagent | Molar Equivalent | Typical Yield (%) |
| 3-Aminopyrrolidine | 1.0 | 90-98 |
| Benzyl Chloroformate | 1.05 - 1.2 | |
| Base (e.g., NaHCO₃) | 2.0 - 2.5 |
Table 2: Representative reaction parameters for Cbz protection.[3][6]
Caption: Synthetic workflow for this compound.
Applications in Drug Synthesis
This compound is a valuable precursor for a range of pharmaceutical agents, particularly those targeting the central nervous system and metabolic diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of chiral 3-aminopyrrolidine and its analogs is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[7] A prominent example is Alogliptin, which utilizes a chiral 3-aminopiperidine moiety, a close structural analog of the 3-aminopyrrolidine core.
DPP-4 Signaling Pathway:
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[8]
Caption: Simplified signaling pathway of DPP-4 inhibition by drugs like Alogliptin.
Synthetic Application Example: Synthesis of Alogliptin
The synthesis of Alogliptin showcases the integration of a chiral amine building block. While the commercial synthesis often employs (R)-3-aminopiperidine, the following scheme illustrates the analogous role that Benzyl (R)-pyrrolidin-3-ylcarbamate would play.
Caption: Logical workflow for the synthesis of an Alogliptin analog using a chiral pyrrolidine.
A key step in the synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidine intermediate with the chiral amine.[2][6] The use of an enantiomerically pure amine is critical for the efficacy of the final drug.
Neuroscience Drug Candidates
The pyrrolidine scaffold is prevalent in many compounds that act on the central nervous system. Chiral pyrrolidine derivatives are used to synthesize molecules that modulate the activity of neurotransmitter systems, such as dopamine and serotonin. This makes this compound a valuable starting material for the development of novel treatments for neurological and psychiatric disorders, including Parkinson's disease and depression.
Quality Control and Enantiomeric Purity Determination
Ensuring the enantiomeric purity of the chiral building block is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of Benzyl pyrrolidin-3-ylcarbamate.
General Chiral HPLC Method Development
A specific, validated chiral HPLC method for Benzyl pyrrolidin-3-ylcarbamate is often developed in-house. However, a general approach can be outlined.
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak series) or cyclodextrin-based columns are common choices.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. Small amounts of an additive like diethylamine (for basic compounds) may be required to improve peak shape and resolution.
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 220-260 nm) is suitable.
Protocol Outline:
-
Column Selection: Start with a common polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase Screening: Begin with a standard mobile phase, such as 90:10 hexane:isopropanol, and adjust the ratio to optimize separation.
-
Additive Screening: If peak tailing is observed, add a small percentage (e.g., 0.1%) of an amine or acid modifier.
-
Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve resolution and analysis time.
-
Validation: Once a suitable separation is achieved, the method should be validated for linearity, accuracy, precision, and robustness.
Conclusion
This compound is a versatile and indispensable chiral building block in asymmetric synthesis. Its well-defined stereochemistry and adaptable protecting group strategy provide a reliable pathway for the construction of enantiomerically pure pharmaceutical compounds. Its application in the synthesis of DPP-4 inhibitors and potential neuroscience drug candidates underscores its importance in modern drug discovery and development. The methodologies and data presented in this guide offer a foundational resource for chemists and pharmaceutical scientists working with this critical chiral intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 8. chromatographyonline.com [chromatographyonline.com]
The Pivotal Role of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyl pyrrolidin-3-ylcarbamate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center and the capacity for various chemical modifications, have enabled the development of potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the role of benzyl pyrrolidin-3-ylcarbamate hydrochloride in drug discovery, with a focus on its application in the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) for central nervous system disorders and multi-target agents for the treatment of Alzheimer's disease. This document details the synthesis, mechanism of action, and structure-activity relationships of key derivatives, supported by quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Introduction: The Benzyl Pyrrolidin-3-ylcarbamate Scaffold
This compound is a chiral organic compound that has garnered significant attention in the pharmaceutical industry. The molecule consists of a central pyrrolidine ring, a benzyl carbamate protecting group, and a hydrochloride salt, which enhances its solubility and stability. The presence of a stereocenter at the 3-position of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug design to optimize target engagement and minimize off-target effects. Both the (R)- and (S)-enantiomers serve as valuable starting materials for the synthesis of more complex molecules.
The pyrrolidine ring system is a common motif in many biologically active natural products and synthetic drugs, prized for its conformational flexibility and ability to engage in various non-covalent interactions with biological macromolecules. The benzyl carbamate group not only serves as a protecting group for the amine but also contributes to the overall pharmacophore of the final drug molecule through potential aromatic and hydrophobic interactions.
Applications in Drug Discovery
The versatility of the benzyl pyrrolidin-3-ylcarbamate scaffold has been demonstrated in the development of drugs targeting a range of therapeutic areas. Two prominent examples are its use in creating dual serotonin-norepinephrine reuptake inhibitors and multi-target agents for Alzheimer's disease.
Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs are a class of antidepressant medications that function by blocking the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This dual mechanism of action is often associated with broader efficacy in treating major depressive disorder and other mood disorders.
A series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been developed as potent and selective SNRIs. Within this series, a key compound, designated as 18 , has shown promising dual inhibitory activity.
Table 1: In Vitro Inhibitory Activity of Compound 18
| Target | IC50 (nM) |
| Serotonin Transporter (SERT) | 1.8 |
| Norepinephrine Transporter (NET) | 3.9 |
| Dopamine Transporter (DAT) | >1000 |
Data sourced from a study on N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin/noradrenaline reuptake inhibitors.
The high potency for SERT and NET, coupled with significant selectivity over the dopamine transporter (DAT), highlights the potential of this scaffold in developing effective antidepressants with a favorable side-effect profile.
The therapeutic effect of SNRIs is achieved by modulating the signaling pathways of serotonin and norepinephrine. The following diagram illustrates the mechanism of action at the synaptic level.
Caption: Mechanism of action of SNRIs at the synapse.
Multi-Target Agents for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as a decline in acetylcholine levels. A promising therapeutic strategy involves the development of multi-target-directed ligands that can simultaneously address different pathological pathways.
N-benzylpyrrolidine derivatives based on the benzyl pyrrolidin-3-ylcarbamate scaffold have been designed as multi-target agents for AD, exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). Two lead compounds from this class, 4k and 4o , have demonstrated a balanced inhibitory profile.[1]
Table 2: In Vitro Inhibitory Activity of Compounds 4k and 4o
| Compound | Target | IC50 (µM) |
| 4k | Acetylcholinesterase (AChE) | 0.82 ± 0.06 |
| Butyrylcholinesterase (BChE) | 1.24 ± 0.11 | |
| β-secretase 1 (BACE-1) | 2.18 ± 0.15 | |
| 4o | Acetylcholinesterase (AChE) | 0.65 ± 0.04 |
| Butyrylcholinesterase (BChE) | 1.08 ± 0.09 | |
| β-secretase 1 (BACE-1) | 1.86 ± 0.13 |
Data sourced from a study on the design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease.[1]
The ability of these compounds to inhibit both cholinesterases and BACE-1 suggests their potential to not only alleviate symptomatic cognitive decline by boosting acetylcholine levels but also to modify the disease course by reducing the production of Aβ peptides.
The multitargeted approach for AD involves the modulation of the cholinergic and amyloidogenic pathways.
Inhibition of AChE and BChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in AD.
Caption: Cholinergic signaling and the action of AChE inhibitors.
BACE-1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of amyloid precursor protein (APP) to produce Aβ peptides. Inhibition of BACE-1 reduces the formation of these neurotoxic species.
References
Exploring the structure-activity relationship of benzyl pyrrolidin-3-ylcarbamate derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of Benzyl Pyrrolidin-3-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzyl pyrrolidin-3-ylcarbamate derivatives, a class of compounds with significant therapeutic potential across various disease areas. This document details their synthesis, biological evaluation, and the molecular interactions that govern their activity, supported by quantitative data, experimental protocols, and visual diagrams.
Introduction
Benzyl pyrrolidin-3-ylcarbamate and its derivatives are versatile scaffolds in medicinal chemistry. The inherent chirality of the 3-aminopyrrolidine core, combined with the diverse substitution patterns possible on both the benzyl and carbamate moieties, allows for the fine-tuning of their pharmacological properties. These compounds have been investigated for a range of biological activities, including as enzyme inhibitors and modulators of neurotransmitter systems. The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for biological efficacy.
Synthesis and Characterization
The synthesis of enantiomerically pure benzyl pyrrolidin-3-ylcarbamate derivatives is a key step in exploring their SAR. The general synthetic approach involves the protection of the 3-amino group of a chiral pyrrolidine precursor with a carboxybenzyl (Cbz) group.
General Synthesis Protocol
A common method for the synthesis of these derivatives involves the reaction of an appropriately substituted 3-aminopyrrolidine with benzyl chloroformate.
Experimental Protocol: Synthesis of Benzyl Pyrrolidin-3-ylcarbamate
-
Dissolution: Dissolve enantiomerically pure 3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq) to the solution.
-
Reagent Addition: Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Quenching: Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl pyrrolidin-3-ylcarbamate.[1]
General Synthesis Workflow
Structure-Activity Relationship Studies
The pharmacological activity of benzyl pyrrolidin-3-ylcarbamate derivatives can be significantly modulated by structural modifications. Key areas for modification include the pyrrolidine ring, the benzyl group, and the carbamate linker.
As Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)
N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which are structurally related to benzyl pyrrolidin-3-ylcarbamates, have been identified as potent dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, with selectivity over dopamine (DA) reuptake.[2] This activity is crucial for the treatment of depression and other mood disorders.
| Compound | Substitution Pattern | 5-HT Reuptake Inhibition (IC50, nM) | NA Reuptake Inhibition (IC50, nM) | DA Reuptake Inhibition (IC50, nM) |
| 18 | Specific N-benzyl-N-(pyrrolidin-3-yl)carboxamide | Potent | Potent | Weak |
Note: Specific IC50 values for compound 18 are not publicly available in the provided search results, but it is described as a potent dual inhibitor selected for preclinical evaluation.[2]
As Anticancer Agents
Derivatives of benzyl-pyrrolidine have demonstrated potential as anticancer agents through the induction of apoptosis. For instance, 1-benzyl-pyrrolidin-3-ol analogues have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines.[3][4]
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HL-60, A549) in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 10 µM) for a specified duration (e.g., 24 hours).
-
Viability Assessment: Determine cell viability using a standard method, such as the MTT assay or by flow cytometry with a viability dye.
-
Data Analysis: Calculate the percentage of cytotoxicity or IC50 values.
The lead compounds from these studies were found to induce apoptosis by targeting caspase-3, a key protease in the apoptotic pathway.[3][4]
Apoptosis Induction Pathway
As Agents for Alzheimer's Disease
Multi-target molecular hybrids of N-benzyl pyrrolidine derivatives have been designed for the treatment of Alzheimer's disease.[5] These compounds have shown balanced inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), key enzymes in the pathology of Alzheimer's.[5]
| Compound | Target | IC50 (µM) |
| 4k | AChE, BChE, BACE-1 | Balanced Inhibition |
| 4o | AChE, BChE, BACE-1 | Balanced Inhibition |
Note: Specific IC50 values are not provided in the abstract, but compounds 4k and 4o are highlighted as having balanced enzyme inhibitions.[5]
These compounds also demonstrated the ability to disrupt amyloid-β (Aβ) aggregation and showed neuroprotective effects.[5]
Multi-target Strategy for Alzheimer's Disease
Conclusion
The benzyl pyrrolidin-3-ylcarbamate scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of drugs targeting a wide array of diseases. The structure-activity relationship studies summarized here highlight the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on further elucidating the molecular interactions of these compounds with their biological targets and advancing the most promising candidates through preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of (R)- and (S)-Benzyl Pyrrolidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl pyrrolidin-3-ylcarbamate is a chiral molecule of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the carbamate functional group can influence a molecule's physicochemical and pharmacological properties.[1] The stereochemistry at the 3-position of the pyrrolidine ring is critical, as enantiomers of a chiral drug can exhibit different pharmacological activities, metabolic profiles, and toxicities.[2] This technical guide provides a detailed overview of the known physicochemical properties of the (R)- and (S)-enantiomers of Benzyl pyrrolidin-3-ylcarbamate, outlines experimental protocols for their determination, and discusses their potential biological relevance.
Due to the limited availability of direct experimental data for the free base forms of (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate in publicly accessible literature, this guide also includes computed data for their more common hydrochloride salts.
Data Presentation: Physicochemical Properties
The following tables summarize the available physicochemical data for the hydrochloride salts of (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate. It is important to note that most of the available data is computed and experimental values for properties such as melting point and specific rotation are not readily found in the literature.
Table 1: General Physicochemical Properties of Benzyl pyrrolidin-3-ylcarbamate Hydrochloride Enantiomers
| Property | (R)-Benzyl pyrrolidin-3-ylcarbamate Hydrochloride | (S)-Benzyl pyrrolidin-3-ylcarbamate Hydrochloride |
| Molecular Formula | C₁₂H₁₇ClN₂O₂[3] | C₁₂H₁₇ClN₂O₂[4] |
| Molecular Weight | 256.73 g/mol [3] | 256.73 g/mol [4] |
| CAS Number | 884653-79-6[3] | 1217631-74-7[4] |
| Appearance | Solid (Predicted) | Solid (Predicted) |
Table 2: Computed Physicochemical Properties of (R)-Benzyl pyrrolidin-3-ylcarbamate Hydrochloride
| Property | Value | Source |
| Heavy Atom Count | 17 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 50.4 Ų | PubChem[3] |
Note: As enantiomers, the (S)-isomer is expected to have the same computed scalar properties as the (R)-isomer.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of the (R)- and (S)-enantiomers of Benzyl pyrrolidin-3-ylcarbamate. These are generalized protocols that can be adapted for these specific compounds.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/minute for a preliminary determination. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C/minute near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Specific Rotation
Specific rotation is a characteristic property of a chiral compound and is a measure of its ability to rotate the plane of polarized light.
Methodology:
-
Sample Preparation: A precise concentration of the enantiomer is prepared by dissolving a known mass of the sample in a specific volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.
-
Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589.3 nm) and a thermostatically controlled sample cell of a known path length (e.g., 1 decimeter).[5]
-
Procedure: The polarimeter is calibrated with the pure solvent (blank reading). The sample solution is then placed in the sample cell, and the observed optical rotation (α) is measured at a constant temperature (typically 20 or 25 °C).[5]
-
Calculation: The specific rotation [α] is calculated using the following formula[6]: [α]Tλ = α / (l × c) where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. A kinetic solubility assay is often used in early drug discovery.
Methodology (Kinetic Solubility Assay):
-
Sample Preparation: A stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).[7]
-
Procedure: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility. The plate is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 to 24 hours).[7][8]
-
Analysis: After incubation, the plate is analyzed for precipitation. This can be done using nephelometry (light scattering) or by filtering/centrifuging the samples and measuring the concentration of the dissolved compound in the supernatant by UV-Vis spectroscopy or LC-MS.[7]
-
Data Interpretation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Determination of pKa
The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at physiological pH. Potentiometric titration is a common method for its determination.[9]
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
-
Procedure: The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[9] The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point on the first derivative of the titration curve.
Determination of Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for determining the enantiomeric purity of a chiral compound.[10]
Methodology (Chiral HPLC):
-
Column Selection: A chiral stationary phase (CSP) is selected. For carbamate compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[11]
-
Mobile Phase Optimization: A suitable mobile phase is developed. This typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) for reversed-phase chromatography.
-
Sample Analysis: A solution of the compound is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Mandatory Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of the (R)- and (S)-enantiomers of Benzyl pyrrolidin-3-ylcarbamate.
Logical Relationship for Enantiomeric Purity Determination
This diagram outlines the logical steps involved in confirming the enantiomeric purity of a separated enantiomer sample.
Biological Context and Significance
While specific signaling pathways for (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate are not documented in the reviewed literature, the pyrrolidine and carbamate moieties are present in numerous biologically active molecules. Pyrrolidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and as agents targeting the central nervous system.[2][12] The carbamate group can serve as a key pharmacophore or as a protecting group that modulates a molecule's properties.[1] Given the stereospecific nature of biological receptors and enzymes, it is highly probable that the (R)- and (S)-enantiomers of Benzyl pyrrolidin-3-ylcarbamate will exhibit different biological activities. Therefore, the separation and individual characterization of these enantiomers are crucial steps in any drug discovery and development program.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | C12H17ClN2O2 | CID 45072663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. digicollections.net [digicollections.net]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, these drugs prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control with a low risk of hypoglycemia.
A key structural motif in many potent and selective DPP-4 inhibitors is a chiral aminopyrrolidine moiety. This component plays a crucial role in the binding of the inhibitor to the active site of the DPP-4 enzyme. Benzyl pyrrolidin-3-ylcarbamate hydrochloride, particularly the (R)-enantiomer, serves as a valuable and versatile building block for the synthesis of these inhibitors. Its protected amine and chiral nature make it an ideal starting material for the stereoselective synthesis of various pyrrolidine-containing DPP-4 inhibitors.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of a representative DPP-4 inhibitor, including deprotection and subsequent coupling reactions.
Data Presentation
Table 1: Representative DPP-4 Inhibitors with Pyrrolidine Moieties
| DPP-4 Inhibitor | Pyrrolidine Moiety | IC50 (nM) | Key Synthetic Precursors |
| Vildagliptin | (S)-1-(2-((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile | ~2-10 | (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, 3-aminoadamantan-1-ol |
| Saxagliptin | (1S,3S,5S)-2-((S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile | ~20-50 | (S)-N-Boc-3-hydroxyadamantylglycine, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide |
| Sitagliptin | (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | ~18-28 | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine |
| Alogliptin | 2-(((R)-6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | <10 | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Table 2: Typical Reaction Conditions and Yields for Key Synthetic Steps
| Reaction Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cbz Deprotection | H₂, Pd/C, Methanol | Room Temperature | 4-12 | 90-98 |
| Amide Coupling | Carboxylic acid, EDC, HOBt, DIPEA, DMF | 0 to Room Temperature | 12-24 | 75-90 |
| Nucleophilic Substitution | Chloroacetyl derivative, K₂CO₃, Acetonitrile | Room Temperature | 2-6 | 80-95 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative DPP-4 inhibitor using (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride as a key starting material. The synthesis involves a two-step process: deprotection of the carbamate to yield the free amine, followed by coupling with a suitable carboxylic acid partner.
Step 1: Deprotection of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride to (R)-3-Aminopyrrolidine
Materials:
-
(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford (R)-3-aminopyrrolidine. The crude product is often used directly in the next step without further purification.
Step 2: Coupling of (R)-3-Aminopyrrolidine with a Carboxylic Acid Moiety
This protocol describes a general amide coupling reaction. The specific carboxylic acid used will depend on the target DPP-4 inhibitor. For this example, we will use a generic "Carboxylic Acid Partner".
Materials:
-
(R)-3-Aminopyrrolidine (from Step 1)
-
Carboxylic Acid Partner (e.g., a substituted acetic acid derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the Carboxylic Acid Partner (1.0 eq) in DMF at 0 °C, add EDC (1.2 eq) and HOBt (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add a solution of (R)-3-aminopyrrolidine (1.1 eq) in DMF to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired DPP-4 inhibitor.
Mandatory Visualization
Caption: DPP-4 signaling pathway and mechanism of inhibition.
Caption: General synthetic workflow for a DPP-4 inhibitor.
References
- 1. US7906658B2 - Pyrrolidine compounds and methods for selective inhibition of dipeptidyl peptidase-IV - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride in the Synthesis of CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2][3] Small molecule antagonists of CCR5 have emerged as a promising class of antiretroviral therapeutics, with Maraviroc being a notable example. A key structural motif found in many potent CCR5 antagonists is the 1,3,4-trisubstituted pyrrolidine core.[4][5][6] This document provides detailed application notes and protocols for the use of Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a versatile chiral building block, in the synthesis of a representative 1,3,4-trisubstituted pyrrolidine-based CCR5 antagonist.
The protocols outlined below describe a plausible synthetic pathway to a novel CCR5 antagonist, herein designated as Compound 1 , which is designed based on the structure-activity relationships of known pyrrolidine-based CCR5 inhibitors.[4][5]
Target Compound Profile
Compound 1: N-((3S,4S)-1-(4-((3,4-dichlorobenzyl)oxy)benzyl)-4-phenylpyrrolidin-3-yl)acetamide
This target compound incorporates the key pharmacophoric elements for high-affinity CCR5 binding: a central pyrrolidine scaffold, a basic nitrogen atom, and lipophilic substituents that occupy key binding pockets of the receptor.
Data Presentation
The following table summarizes the in vitro activity of several 1,3,4-trisubstituted pyrrolidine CCR5 antagonists from the literature, providing a benchmark for the potential potency of newly synthesized analogs like Compound 1 .
| Compound ID | CCR5 Binding Affinity (IC50, nM) | Anti-HIV Activity (IC95, nM) | Reference |
| 1a | 1.8 | 50 | [6] |
| Nifuroc | 2.9 | N/A | [7] |
| Compound 11f | <1 | 0.59 | Bioorg. Med. Chem. 2005, 13, 397-416 |
| Compound 12e | 38 | 490 | [8] |
Experimental Protocols
The synthesis of Compound 1 from Benzyl (3S,4S)-4-phenylpyrrolidin-3-ylcarbamate hydrochloride is proposed as a three-step process:
-
N-Alkylation: Introduction of the substituted benzyl group at the pyrrolidine nitrogen.
-
Cbz-Deprotection: Removal of the benzyl carbamate protecting group to liberate the free amine.
-
N-Acetylation: Acylation of the primary amine to yield the final product.
Protocol 1: N-Alkylation of Benzyl (3S,4S)-4-phenylpyrrolidin-3-ylcarbamate
This protocol describes the synthesis of Benzyl (3S,4S)-1-(4-((3,4-dichlorobenzyl)oxy)benzyl)-4-phenylpyrrolidin-3-ylcarbamate.
Materials:
-
Benzyl (3S,4S)-4-phenylpyrrolidin-3-ylcarbamate hydrochloride
-
1-(Bromomethyl)-4-((3,4-dichlorobenzyl)oxy)benzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Benzyl (3S,4S)-4-phenylpyrrolidin-3-ylcarbamate hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 1-(bromomethyl)-4-((3,4-dichlorobenzyl)oxy)benzene (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Cbz-Deprotection of the N-Alkylated Intermediate
This protocol describes the hydrogenolysis of the Cbz protecting group to yield (3S,4S)-1-(4-((3,4-dichlorobenzyl)oxy)benzyl)-4-phenylpyrrolidin-3-amine.
Materials:
-
Benzyl (3S,4S)-1-(4-((3,4-dichlorobenzyl)oxy)benzyl)-4-phenylpyrrolidin-3-ylcarbamate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected intermediate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10% w/w) to the solution under an inert atmosphere.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification.
Protocol 3: N-Acetylation of the Pyrrolidine Amine
This protocol describes the final step to synthesize Compound 1 .
Materials:
-
(3S,4S)-1-(4-((3,4-dichlorobenzyl)oxy)benzyl)-4-phenylpyrrolidin-3-amine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude amine from the previous step (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Compound 1 .
Visualizations
Synthetic Workflow for Compound 1
Caption: Proposed synthetic route to Compound 1.
CCR5 Signaling Pathway and HIV-1 Entry
Caption: Mechanism of HIV-1 entry and CCR5 antagonism.
References
- 1. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair [frontiersin.org]
- 4. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for N-Cbz protection of 3-aminopyrrolidine using benzyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the N-Cbz (benzyloxycarbonyl) protection of the secondary amine in 3-aminopyrrolidine using benzyl chloroformate. This reaction is a crucial step in various synthetic routes within pharmaceutical and chemical research, enabling the selective functionalization of the primary amino group of the pyrrolidine ring.
The Cbz group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal through catalytic hydrogenolysis.[1][2] The protocol described herein is based on established chemical principles and published methodologies for the N-protection of amines.[1][2][3]
Reaction Principle
The N-Cbz protection of 3-aminopyrrolidine involves the nucleophilic attack of the more basic secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3] Careful control of stoichiometry is essential to favor mono-protection at the desired nitrogen atom.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the N-Cbz protection of amines, which are applicable to 3-aminopyrrolidine.
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (S)-3-Hydroxy-pyrrolidine hydrochloride (precursor to 3-aminopyrrolidine) | Benzyl Chloroformate | 10% Sodium Hydroxide | Water | 0-5 | Not Specified | Not Specified for this step | [4] |
| General Amines | Benzyl Chloroformate | Sodium Carbonate | Water | 0 - Room Temp | 2-4 | High | [1] |
| General Amines | Benzyl Chloroformate | Sodium Bicarbonate/ Sodium Carbonate | Aqueous solution | 0 - Room Temp | Not Specified | High | [5] |
| General Amines | Benzyl Chloroformate | Triethylamine | Ethyl Acetate | 0-5 | 2 | High | [4] |
Experimental Protocol
This protocol details the procedure for the selective N-Cbz protection of the pyrrolidine ring nitrogen in 3-aminopyrrolidine.
Materials:
-
3-Aminopyrrolidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for chromatography)
-
Hexane (for chromatography)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrrolidine (1.0 equiv.) in dichloromethane (DCM).
-
Addition of Base: Add a solution of sodium bicarbonate (2.0 equiv.) in deionized water to the flask.
-
Cooling: Cool the biphasic mixture to 0 °C using an ice bath with vigorous stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 equiv.), dissolved in a small amount of DCM, to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine and Wash: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure benzyl 3-aminopyrrolidine-1-carboxylate.[3][4]
Safety Precautions:
-
Benzyl chloroformate is corrosive, a lachrymator, and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Visualizations
Reaction Scheme:
Caption: N-Cbz protection of 3-aminopyrrolidine.
Experimental Workflow:
Caption: Workflow for N-Cbz protection.
References
Analytical methods for determining the purity of Benzyl pyrrolidin-3-ylcarbamate hydrochloride
Application Note: AN-2025-01
Topic: Analytical Methods for Determining the Purity of Benzyl pyrrolidin-3-ylcarbamate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview and detailed protocols for the analytical methods required to determine the identity, purity, and assay of this compound. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This application note outlines a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for identity and assay, Gas Chromatography (GC) for residual solvent analysis, and other supporting techniques. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to guide researchers in establishing a robust quality control strategy for this compound.
Introduction
This compound is a chiral organic molecule featuring a pyrrolidine ring, a carbamate linkage, and a benzyl protecting group.[1] As with any pharmaceutical intermediate or API, establishing its purity is paramount. A comprehensive analytical strategy is necessary to identify and quantify the main component, process-related impurities, potential stereoisomers, and residual solvents. This note describes a suite of orthogonal analytical techniques to ensure a thorough characterization of the compound's purity profile.
The primary methods covered are:
-
HPLC (High-Performance Liquid Chromatography): The principal technique for determining purity and quantifying related substance impurities.
-
qNMR (Quantitative Nuclear Magnetic Resonance): A primary method for unambiguous structure confirmation and assay determination without the need for a specific reference standard of the analyte.[2][3]
-
GC (Gas Chromatography): Essential for the detection and quantification of residual volatile organic solvents from the manufacturing process.[4][5]
-
Supporting Techniques: Including Mass Spectrometry (MS) for mass confirmation, Elemental Analysis for empirical formula verification, and Chiral HPLC for enantiomeric purity assessment.[6][7]
Overall Analytical Workflow
A systematic approach is required for the complete purity assessment of this compound. The workflow ensures that identity, strength, and purity are all adequately characterized.
Chromatographic Methods
HPLC Method for Purity and Related Substances
Reverse-phase HPLC with UV detection is the standard method for separating the main compound from its non-volatile impurities. The hydrochloride salt form makes it highly soluble in aqueous mobile phases.[8]
Experimental Protocol:
-
Equipment: HPLC system with UV-Vis detector, analytical balance, volumetric flasks.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to 0.1 mg/mL for analysis.
-
-
Analysis: Inject the prepared sample. Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Data Presentation:
| Table 1: Representative HPLC Purity Data | |
| Analyte | Benzyl pyrrolidin-3-ylcarbamate HCl |
| Retention Time (min) | 9.52 |
| Area % (at 210 nm) | 99.85% |
| Known Impurity 1 (e.g., Starting Material) | |
| Retention Time (min) | 4.21 |
| Area % (at 210 nm) | 0.06% |
| Unknown Impurity 2 | |
| Retention Time (min) | 11.35 |
| Area % (at 210 nm) | 0.09% |
GC Method for Residual Solvent Analysis
Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the preferred method for analyzing residual solvents, as it avoids injecting the non-volatile API onto the GC column.[9][10] This is a standard requirement for pharmaceutical compounds.[5]
Experimental Protocol:
-
Equipment: GC system with FID and headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness.[4]
-
Carrier Gas: Nitrogen or Helium.
-
Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 230 °C.
-
Detector Temperature: 250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that dissolves the sample and is not a potential residual solvent itself.[5]
-
Crimp and seal the vial immediately.
-
-
Analysis: Analyze the sample against a standard containing known amounts of expected solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane, Methanol).
Data Presentation:
| Table 2: Representative Residual Solvent Data | ||
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | 150 | 3000 |
| Ethyl Acetate | 50 | 5000 |
| Toluene | < 10 (Below LOQ) | 890 |
| Dichloromethane | < 5 (Below LOQ) | 600 |
Spectroscopic and Other Methods
Quantitative NMR (qNMR) for Assay and Identity
¹H NMR provides definitive structural confirmation and can be used quantitatively to determine the assay (absolute purity) of the compound.[11][12] This is achieved by comparing the integral of a unique proton signal from the analyte to the integral of a certified internal standard of known purity and weight.[2]
Experimental Protocol:
-
Materials: Benzyl pyrrolidin-3-ylcarbamate HCl, a certified internal standard (e.g., Maleic acid), deuterated solvent (DMSO-d₆), analytical balance, NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of Maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Use a ¹H NMR experiment with parameters optimized for quantitation (e.g., relaxation delay (D1) of 30-60 seconds, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the two benzylic protons, ~5.0 ppm) and the signal from the internal standard (e.g., the two vinyl protons of Maleic acid, ~6.3 ppm).
-
Calculate the purity using the standard qNMR equation.[2]
-
Data Presentation:
| Table 3: Representative qNMR Assay Data | |
| Parameter | Value |
| Analyte Weight (mg) | 15.25 |
| Internal Standard (Maleic Acid) Weight (mg) | 10.11 |
| Analyte Integral (Benzylic CH₂, 2H) | 1.00 (Normalized) |
| Standard Integral (Vinyl CH, 2H) | 0.95 |
| Calculated Assay (w/w %) | 99.7% |
Mass Spectrometry and Elemental Analysis
-
Mass Spectrometry (MS): Electrospray ionization (ESI) MS should be used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion for the free base (C₁₂H₁₆N₂O₂) is m/z 221.13.
-
Elemental Analysis (CHN): This technique verifies the elemental composition of the hydrochloride salt (C₁₂H₁₇ClN₂O₂). The results should be within ±0.4% of the theoretical values.
Data Presentation:
| Table 4: Identity Confirmation Data | |||
| Technique | Parameter | Theoretical | Observed |
| Mass Spec (ESI+) | [M+H]⁺ | 221.13 | 221.14 |
| Elemental Analysis | % Carbon | 56.14 | 56.05 |
| % Hydrogen | 6.67 | 6.71 | |
| % Nitrogen | 10.91 | 10.85 |
Chiral Purity
Since the compound is chiral, its enantiomeric purity must be determined. This is typically done using HPLC with a chiral stationary phase (CSP).[6][7] Method development may be required to find a suitable column and mobile phase combination for baseline separation of the enantiomers.[13]
Experimental Protocol:
-
Column Screening: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® series) with mobile phases typically consisting of hexane/isopropanol or hexane/ethanol mixtures.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.
-
Analysis: Inject a racemic standard to confirm peak separation and elution order. Inject the test sample and calculate the enantiomeric excess (e.e.) based on peak areas. A typical result should be >99.5% e.e.
Conclusion
The purity of this compound can be comprehensively determined through a combination of orthogonal analytical techniques. HPLC is the primary tool for assessing related substances, while GC is essential for residual solvents. qNMR serves as a powerful primary method for confirming identity and providing an accurate assay. Together, these methods provide a robust analytical package for the quality control of this compound, ensuring it meets the high standards required for its intended use in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Method Development for the Enantioselective Separation of Benzyl pyrrolidin-3-ylcarbamate
Abstract
This application note details a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Benzyl pyrrolidin-3-ylcarbamate enantiomers. This compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents, making the accurate determination of its enantiomeric purity essential. The protocol outlines a strategy for chiral stationary phase (CSP) screening, mobile phase optimization, and method validation, providing researchers, scientists, and drug development professionals with a comprehensive guide for establishing a reliable analytical method.
Introduction
Benzyl pyrrolidin-3-ylcarbamate possesses a stereogenic center at the C3 position of the pyrrolidine ring, resulting in two enantiomers. The differential pharmacological and toxicological profiles of enantiomers in drug molecules necessitate their separation and quantification. Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] This document presents a detailed protocol for developing a normal-phase chiral HPLC method, a common and often successful approach for carbamate compounds.[2][3]
Experimental Protocols
Materials and Reagents
-
Racemic Benzyl pyrrolidin-3-ylcarbamate: (for method development)
-
Individual Enantiomers: (if available, for peak identification)
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)
-
Chiral HPLC Columns: A selection of polysaccharide-based CSPs is recommended as a starting point.[4]
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)
-
Immobilized versions of the above for greater solvent compatibility.
-
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
Initial Screening of Chiral Stationary Phases and Mobile Phases
The initial step in chiral method development is to screen different CSPs with a set of generic mobile phases to identify a promising combination for enantioseparation.
Protocol:
-
Prepare a stock solution of racemic Benzyl pyrrolidin-3-ylcarbamate at a concentration of 1.0 mg/mL in the mobile phase.
-
Install the first chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase (e.g., n-Hexane:IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 210 nm, where the carbamate group has some absorbance.
-
Inject 10 µL of the sample solution.
-
Run the analysis and record the chromatogram.
-
Repeat steps 3-7 for other mobile phase compositions (e.g., n-Hexane:IPA, 80:20 v/v; n-Hexane:EtOH, 90:10 v/v). For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase can improve peak shape and resolution.[5]
-
Repeat the entire screening process for the second chiral column (e.g., Chiralpak® AD-H).
Method Optimization
Once a column and mobile phase combination shows partial or full separation, the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5).
Protocol:
-
Vary the ratio of the organic modifiers: Systematically adjust the percentage of the alcohol (e.g., from 5% to 25% IPA in n-Hexane) to find the optimal balance between retention time and resolution.
-
Adjust the flow rate: Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution, while increasing it can shorten the analysis time.
-
Optimize the column temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to assess the impact on selectivity.
Method Validation
Once the final method is established, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7]
Protocol:
-
Specificity: Inject a blank (mobile phase) and the individual enantiomers (if available) to confirm the absence of interfering peaks at the retention times of the analytes.[1][6]
-
Linearity: Prepare a series of solutions of the racemate at different concentrations (e.g., 5-150 µg/mL). Inject each solution in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Spike a sample with known amounts of the undesired enantiomer at different levels (e.g., 0.5%, 1%, 2%). The recovery should be within 98.0% - 102.0%.[1]
-
Precision:
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This can be determined by a signal-to-noise ratio of approximately 10:1.[1][6]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and evaluate the impact on resolution and retention times.[1][6]
Data Presentation
The following table summarizes hypothetical but representative data for a developed chiral HPLC method.
| Parameter | Condition / Value |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Visualizations
The following diagram illustrates the logical workflow for the chiral HPLC method development process.
Caption: Workflow for chiral HPLC method development and validation.
Conclusion
The development of a chiral HPLC method is a systematic process involving screening, optimization, and validation. For Benzyl pyrrolidin-3-ylcarbamate enantiomers, polysaccharide-based chiral stationary phases under normal-phase conditions represent a promising starting point. By following the detailed protocols outlined in this application note, researchers can establish a reliable and robust method for the accurate determination of enantiomeric purity, which is crucial for quality control in pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride in the Development of Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Benzyl pyrrolidin-3-ylcarbamate hydrochloride as a scaffold in the development of novel anti-HIV agents. While direct anti-HIV activity of this specific compound is not extensively documented in publicly available literature, its structural motifs—a pyrrolidine ring and a benzyl carbamate group—are present in various classes of anti-HIV compounds. This document outlines the rationale for its use, potential mechanisms of action, and detailed protocols for its synthesis and evaluation as a building block for new therapeutic candidates.
Rationale for Use
The pyrrolidine core is a versatile scaffold found in a number of bioactive molecules, including established anti-HIV agents. Derivatives of pyrrolidinones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), binding to an allosteric pocket of the HIV-1 reverse transcriptase and inhibiting its function.[3]
Furthermore, the carbamate linkage is often employed in medicinal chemistry to create prodrugs of active pharmaceutical ingredients. Carbamate prodrugs of nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and stavudine have been synthesized to improve their pharmacokinetic properties.[4][5] Therefore, this compound represents a valuable starting material or fragment for the synthesis of novel NNRTIs or carbamate-based prodrugs.
Potential Mechanisms of Action
Based on the known activities of structurally related compounds, derivatives of this compound could be designed to target various stages of the HIV life cycle.
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)
By modifying the benzyl and pyrrolidine moieties, novel compounds could be developed to bind to the NNRTI binding pocket of HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, inhibiting the conversion of viral RNA to DNA, a crucial step for viral replication.[3]
Diagram: HIV-1 Reverse Transcription and NNRTI Inhibition
References
- 1. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anti-HIV properties of new carbamate prodrugs of AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-HIV activity of carbamates of antiviral agent stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl pyrrolidin-3-ylcarbamate hydrochloride in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a versatile chiral building block that serves as a valuable precursor in the synthesis of a wide range of novel therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties and to orient substituents in three-dimensional space, facilitating precise interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the utilization of both (R)- and (S)-enantiomers of this compound in the discovery of new drugs, with a particular focus on the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).
Physicochemical Properties
A summary of the key physicochemical properties for the enantiomers of this compound is provided below.
| Property | (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol | 256.73 g/mol |
| CAS Number | 884653-79-6 | 1217631-74-7 |
| Appearance | White to off-white solid (predicted) | White to off-white solid (predicted) |
| Storage | 2-8°C, store under inert gas | 2-8°C, store under inert gas |
Application in the Synthesis of Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
A significant application of this compound is in the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, a class of potent and selective dual inhibitors of serotonin (5-HT) and norepinephrine (NA) reuptake.[3] These compounds are of great interest for the treatment of depression and other central nervous system (CNS) disorders.[4] The general synthetic approach involves two key steps: amide coupling of the pyrrolidine nitrogen with a substituted benzoic acid, followed by the removal of the Cbz (carboxybenzyl) protecting group.
General Synthetic Workflow
The overall synthetic strategy to generate a library of N-benzyl-N-(pyrrolidin-3-yl)carboxamides from this compound is depicted below.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
Experimental procedure for the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides
Abstract
This document provides a detailed experimental procedure for the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, a class of compounds with significant interest in medicinal chemistry, notably as potential dual serotonin/noradrenaline reuptake inhibitors. The synthetic strategy is a robust three-step process commencing with commercially available N-Boc-3-aminopyrrolidine. The procedure involves N-benzylation, followed by acidic deprotection of the Boc group, and concludes with the acylation of the secondary amine with various acyl chlorides. This protocol is designed to be a reliable guide for researchers synthesizing analogs of this scaffold for structure-activity relationship (SAR) studies and further drug development.
Introduction
N-benzyl-N-(pyrrolidin-3-yl)carboxamides represent a privileged scaffold in the development of central nervous system (CNS) active agents. The core structure combines a pyrrolidine ring, which is a common motif in bioactive molecules, with a flexible N-benzyl group and a variable carboxamide moiety. This allows for extensive chemical modification to optimize pharmacological properties. The synthesis is accomplished through a straightforward and high-yielding three-step sequence, making it amenable for the generation of compound libraries for screening and lead optimization.
Overall Synthetic Scheme
The synthesis proceeds via the three key steps outlined below:
-
N-Benzylation: The secondary amine of N-Boc-3-aminopyrrolidine is benzylated using benzyl bromide in the presence of a strong base.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the pyrrolidine nitrogen under acidic conditions to yield the key amine intermediate.
-
N-Acylation: The final carboxamide is formed by acylating the secondary amine of N-benzylpyrrolidin-3-amine with a desired acyl chloride in the presence of a tertiary amine base.
Experimental Protocols
Materials and Equipment
-
(R)- or (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Various acyl chlorides (e.g., 2-chlorobenzoyl chloride, 3-methoxybenzoyl chloride, etc.)
-
Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
-
NMR spectrometer and Mass spectrometer for product characterization
Protocol 1: Synthesis of tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate
-
Preparation: To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the resulting suspension at 0 °C for 30 minutes.
-
Addition: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Incubation: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-benzylated product.
Protocol 2: Synthesis of N-benzylpyrrolidin-3-amine
-
Preparation: Dissolve the tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate (1.0 eq) obtained from Protocol 1 in anhydrous DCM.
-
Deprotection: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at room temperature.
-
Incubation: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. The aqueous layer is further extracted with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzylpyrrolidin-3-amine intermediate, which is often used in the next step without further purification.
Protocol 3: General Procedure for the Synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides
-
Preparation: To a solution of N-benzylpyrrolidin-3-amine (1.0 eq) in anhydrous DCM, add triethylamine (TEA, 1.5 eq).
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the solution at room temperature.
-
Incubation: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the final N-benzyl-N-(pyrrolidin-3-yl)carboxamide.
Data Presentation
The following table summarizes the synthesis of various N-benzyl-N-(pyrrolidin-3-yl)carboxamide analogs based on the general procedure described in Protocol 3.
| Entry | Acyl Chloride (R-COCl) | Product Name | Yield (%) |
| 1 | 2-Chlorobenzoyl chloride | N-benzyl-N-(pyrrolidin-3-yl)-2-chlorobenzamide | 75-85% |
| 2 | 3-Chlorobenzoyl chloride | N-benzyl-N-(pyrrolidin-3-yl)-3-chlorobenzamide | 80-90% |
| 3 | 4-Chlorobenzoyl chloride | N-benzyl-N-(pyrrolidin-3-yl)-4-chlorobenzamide | 85-95% |
| 4 | 2-Methoxybenzoyl chloride | N-benzyl-N-(pyrrolidin-3-yl)-2-methoxybenzamide | 70-80% |
| 5 | 3-Methoxybenzoyl chloride | N-benzyl-N-(pyrrolidin-3-yl)-3-methoxybenzamide | 78-88% |
| 6 | 4-Fluorobenzoyl chloride | N-benzyl-N-(pyrrolidin-3-yl)-4-fluorobenzamide | 82-92% |
| 7 | Benzoyl chloride | N-benzyl-N-(pyrrolidin-3-yl)benzamide | 88-98% |
Note: Yields are typical ranges reported in the literature and may vary based on specific reaction conditions and scale.
Visualization
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides.
Application Note & Protocol: Scale-up Synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique three-dimensional nature which allows for effective exploration of pharmacophore space.[1][2][3][4] The development of a robust and scalable synthesis for this intermediate is therefore critical for advancing drug discovery programs into preclinical and clinical stages.
This document outlines a detailed protocol for the scale-up synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, suitable for producing quantities required for preclinical toxicology and efficacy studies. The described synthetic route is designed for efficiency, scalability, and control of critical quality attributes.
Overall Synthesis Workflow
The multi-step synthesis starts from a commercially available chiral precursor, (R)-3-Hydroxypyrrolidine hydrochloride, and proceeds through mesylation, azide substitution, reduction, and finally Cbz protection, followed by hydrochloride salt formation. This pathway is designed to be scalable and to provide the desired product with high enantiomeric and chemical purity.
Caption: Overall synthetic workflow for (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.
Experimental Protocols
Step 1: Synthesis of N-Cbz-(R)-3-hydroxypyrrolidine
This step involves the protection of the secondary amine of (R)-3-Hydroxypyrrolidine with a carboxybenzyl (Cbz) group.
Materials:
-
(R)-3-Hydroxypyrrolidine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
Procedure:
-
To a stirred solution of (R)-3-hydroxypyrrolidine hydrochloride in a mixture of water and DCM, add sodium carbonate portion-wise at 0-5 °C to basify the solution (pH ~10-11).
-
Slowly add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of N-Cbz-(R)-3-(methylsulfonyloxy)pyrrolidine
The hydroxyl group is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.
Materials:
-
N-Cbz-(R)-3-hydroxypyrrolidine
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Cbz-(R)-3-hydroxypyrrolidine and triethylamine in ethyl acetate and cool the solution to 0-5 °C under an inert atmosphere (e.g., nitrogen).[5]
-
Add a solution of methanesulfonyl chloride in ethyl acetate dropwise to the stirred mixture over 30 minutes.[5]
-
Stir the reaction at room temperature for 2-4 hours.[5]
-
Quench the reaction with water and separate the organic phase.
-
Wash the organic phase successively with 1N HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mesylated product, which is often used in the next step without further purification.
Step 3: Synthesis of N-Cbz-(S)-3-azidopyrrolidine
This step involves an Sₙ2 reaction with sodium azide, which inverts the stereocenter at the C3 position.
Materials:
-
N-Cbz-(R)-3-(methylsulfonyloxy)pyrrolidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the crude N-Cbz-(R)-3-(methylsulfonyloxy)pyrrolidine in DMF.
-
Add sodium azide to the solution and heat the mixture to 60-70 °C.
-
Stir for 12-18 hours, monitoring for completion by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude azide product.
Step 4: Synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate
The azide group is reduced to a primary amine via catalytic hydrogenation.
Materials:
-
N-Cbz-(S)-3-azidopyrrolidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-(S)-3-azidopyrrolidine in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield (R)-Benzyl pyrrolidin-3-ylcarbamate as the free base.
Step 5: Synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
The final step is the formation of the hydrochloride salt to improve the stability and handling properties of the compound.
Materials:
-
(R)-Benzyl pyrrolidin-3-ylcarbamate
-
4M HCl in 1,4-Dioxane
-
Diethyl ether or MTBE
Procedure:
-
Dissolve the crude (R)-Benzyl pyrrolidin-3-ylcarbamate in a minimal amount of a suitable solvent like diethyl ether or MTBE.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane dropwise with stirring.
-
A precipitate will form. Continue stirring in the cold for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether or MTBE, and dry under vacuum to afford the final product.
Data Presentation
The following tables summarize the expected data for a scale-up synthesis campaign.
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | (R)-3-Hydroxypyrrolidine HCl | Cbz-Cl, Na₂CO₃ | DCM/H₂O | 0 - RT | 12-16 | N-Cbz-(R)-3-hydroxypyrrolidine | 85-95 |
| 2 | N-Cbz-(R)-3-hydroxypyrrolidine | MsCl, Et₃N | EtOAc | 0 - RT | 2-4 | N-Cbz-(R)-3-(methylsulfonyloxy)pyrrolidine | 90-98 |
| 3 | N-Cbz-(R)-3-(methylsulfonyloxy)pyrrolidine | NaN₃ | DMF | 60-70 | 12-18 | N-Cbz-(S)-3-azidopyrrolidine | 80-90 |
| 4 | N-Cbz-(S)-3-azidopyrrolidine | H₂, Pd/C | MeOH | RT | 4-8 | (R)-Benzyl pyrrolidin-3-ylcarbamate | 90-99 |
| 5 | (R)-Benzyl pyrrolidin-3-ylcarbamate | HCl in Dioxane | Diethyl ether | 0 | 0.5-1 | (R)-Benzyl pyrrolidin-3-ylcarbamate HCl | >95 |
Table 2: Analytical Characterization of Final Product
| Analysis | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₇ClN₂O₂[6] |
| Molecular Weight | 256.73 g/mol [6] |
| Purity (HPLC) | ≥ 98.0% |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.0% ee |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (MS) | Conforms to structure |
| Residual Solvents (GC) | Within ICH limits |
Logical Flow for Quality Control
A robust quality control strategy is essential for ensuring the consistency and quality of the final product intended for preclinical studies.
Caption: Quality control workflow for the synthesis of the target compound.
Conclusion
The protocol described provides a scalable and reproducible method for the synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. This process is suitable for generating the multi-gram to kilogram quantities of material required for comprehensive preclinical evaluation. Adherence to the outlined procedures and in-process controls will ensure the final product meets the high-purity standards necessary for drug development.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | C12H17ClN2O2 | CID 45072663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride in Asymmetric Synthesis: A Review of its Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a chiral building block with significant potential in the field of asymmetric synthesis. Its rigid pyrrolidine core and the presence of a stereocenter make it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The carbamate functional group offers a versatile handle for further chemical transformations, while the benzyl protecting group can be readily removed under various conditions. This document aims to provide an overview of the potential applications of this compound in asymmetric synthesis, based on its classification as a chiral building block.
While specific, detailed experimental protocols and quantitative data for the direct application of this compound in asymmetric reactions are not widely available in the public domain, its structural motifs are present in a variety of chiral ligands, catalysts, and intermediates used in stereoselective transformations. This document will, therefore, focus on the general synthetic strategies where this and structurally similar compounds play a crucial role.
Core Structure and Synthetic Potential
The key features of this compound that underpin its utility in asymmetric synthesis include:
-
Chirality: The inherent chirality at the C3 position of the pyrrolidine ring is the cornerstone of its application. This chirality can be transferred to new stereocenters during a chemical reaction.
-
Pyrrolidine Scaffold: The five-membered ring provides a conformationally restricted framework, which can influence the stereochemical outcome of reactions by directing the approach of reagents.
-
Carbamate Group: The N-Cbz (carbobenzyloxy) group is a common protecting group for amines. It is stable to a wide range of reaction conditions and can be deprotected selectively. Furthermore, the nitrogen atom can act as a coordination site for metal catalysts or as a nucleophile in various reactions.
-
Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. The free base can be readily generated by treatment with a suitable base.
Potential Applications in Asymmetric Synthesis
Based on the structural characteristics of this compound, it can be envisioned as a valuable precursor in several classes of asymmetric reactions. The following sections outline hypothetical applications and general protocols where this chiral building block could be employed.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The pyrrolidine moiety is a common feature in many successful chiral ligands for transition-metal-catalyzed asymmetric reactions. This compound can serve as a starting material for the synthesis of novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands.
Hypothetical Workflow for Chiral Ligand Synthesis:
Caption: Hypothetical workflow for the synthesis of a chiral ligand.
General Experimental Protocol (Hypothetical):
-
Deprotection: (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is dissolved in a suitable solvent (e.g., methanol or ethanol). A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is stirred under a hydrogen atmosphere until the Cbz group is cleaved, yielding (R)-pyrrolidin-3-amine.
-
Functionalization: The resulting chiral amine can then be reacted with various electrophiles to introduce desired functionalities. For example, reaction with a phosphine-containing alkyl halide in the presence of a base would lead to a chiral aminophosphine ligand.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.
Logical Relationship in Asymmetric Aldol Reaction:
Caption: Role of a chiral auxiliary in an asymmetric aldol reaction.
General Experimental Protocol (Hypothetical):
-
Auxiliary Attachment: The chiral amine derived from this compound is condensed with a ketone to form a chiral enamine.
-
Stereoselective Reaction: The chiral enamine is then reacted with an electrophile, such as an aldehyde. The steric bulk and electronic properties of the chiral auxiliary direct the approach of the aldehyde, leading to the formation of one diastereomer in excess.
-
Auxiliary Removal: The resulting aldol adduct is hydrolyzed to cleave the chiral auxiliary, affording the enantiomerically enriched aldol product. The chiral auxiliary can often be recovered and reused.
As a Chiral Starting Material for Target-Oriented Synthesis
The enantiopure nature of this compound makes it an ideal starting point for the total synthesis of complex natural products and pharmaceutical agents that contain a substituted pyrrolidine ring.
Experimental Workflow for Target Synthesis:
Caption: General workflow for target-oriented synthesis.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for the direct application of this compound was found, the following table presents hypothetical data for a plausible asymmetric reaction, such as an aldol reaction using a derived chiral auxiliary. This data is for illustrative purposes only.
| Entry | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Product (%) | Yield (%) |
| 1 | Benzaldehyde | 95:5 | >99 | 85 |
| 2 | Isobutyraldehyde | 92:8 | 98 | 90 |
| 3 | Cinnamaldehyde | 90:10 | 97 | 82 |
Conclusion
This compound is a commercially available and valuable chiral building block. While detailed, published applications in asymmetric synthesis are not readily found, its structural features strongly suggest its utility in the development of chiral ligands, as a chiral auxiliary, and as a starting material in the synthesis of complex chiral molecules. The protocols and workflows presented here are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers exploring the potential of this versatile compound. Further research into the specific applications of this compound is warranted and could lead to the development of novel and efficient stereoselective transformations.
Troubleshooting & Optimization
Optimizing Synthesis of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl pyrrolidin-3-ylcarbamate hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the protection of the amino group of 3-aminopyrrolidine with a benzyloxycarbonyl (Cbz or Z) group using benzyl chloroformate, followed by the formation of the hydrochloride salt. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control during the Cbz protection step?
A2: Key parameters to control for a successful Cbz protection include reaction temperature, the choice of base and solvent, and the rate of addition of benzyl chloroformate. Maintaining a low temperature (typically 0 °C) is crucial to minimize side reactions and the degradation of the benzyl chloroformate reagent.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). The disappearance of the starting material (3-aminopyrrolidine) and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the purpose of converting the final product to its hydrochloride salt?
A4: Converting the free base of Benzyl pyrrolidin-3-ylcarbamate to its hydrochloride salt often improves its stability, crystallinity, and handling properties. Crystalline salts are generally easier to purify by recrystallization, leading to a higher purity final product.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient activation of the amine. | - Ensure the use of an appropriate base to deprotonate the amine, making it nucleophilic. For secondary amines like 3-aminopyrrolidine, a stronger base might be required compared to primary amines. - Check the quality of the benzyl chloroformate reagent, as it can degrade over time. |
| Hydrolysis of benzyl chloroformate. | - Perform the reaction under anhydrous conditions. - Add the benzyl chloroformate slowly at a low temperature (0 °C) to minimize its reaction with water or other nucleophiles present.[1] | |
| Product loss during work-up. | - Ensure the correct pH is achieved during the aqueous work-up to prevent the product from remaining in the aqueous layer as a salt. - Use an appropriate organic solvent for extraction. | |
| Formation of Side Products | Di-Cbz protected product (if starting with a diamine). | - This is less of a concern with 3-aminopyrrolidine, which has one primary and one secondary amine. The secondary amine is less reactive. However, to favor mono-protection, use a controlled amount of benzyl chloroformate (around 1.0-1.1 equivalents). |
| Formation of benzyl alcohol. | - This is a result of the hydrolysis of benzyl chloroformate. Minimize this by ensuring anhydrous conditions and slow addition of the reagent at low temperatures. | |
| Formation of an over-alkylated product. | - Over-alkylation of the pyrrolidine nitrogen is a potential side reaction. Using a non-nucleophilic base can help minimize this. | |
| Difficulty in Product Purification | Product is an oil and does not crystallize. | - Convert the free base to its hydrochloride salt, which is more likely to be a crystalline solid. - Try different solvent systems for recrystallization. |
| Impurities co-elute with the product during column chromatography. | - Optimize the solvent system for column chromatography by testing different polarity gradients. - Consider an alternative purification method, such as recrystallization of the hydrochloride salt. |
Experimental Protocols
Cbz Protection of 3-Aminopyrrolidine (General Procedure)
-
Dissolution: Dissolve 3-aminopyrrolidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water in a round-bottom flask.
-
Addition of Base: Add a suitable base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) (1.5-2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up:
-
Quench the reaction with water.
-
If using an organic solvent, separate the organic layer. Wash the organic layer with water and brine.
-
If in an aqueous medium, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl pyrrolidin-3-ylcarbamate.
Formation and Purification of this compound
-
Dissolution: Dissolve the crude Benzyl pyrrolidin-3-ylcarbamate in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
-
Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether, methanol/ether).
Data Presentation
The following tables provide representative data on how reaction conditions can influence the yield of Cbz-protected amines. Note that the optimal conditions for the synthesis of this compound may vary.
Table 1: Effect of Base on Cbz Protection Yield
| Amine Substrate | Base | Solvent | Yield (%) |
| Glycine | Na2CO3 | Water | >90[1] |
| Alanine | NaOH | Water | ~95[1] |
| Benzylamine | Et3N | CH2Cl2 | ~98[1] |
| Aniline | Pyridine | CH2Cl2 | ~92[1] |
Table 2: Effect of Solvent on Cbz Protection Yield
| Amine Substrate | Base | Solvent | Yield (%) |
| Aliphatic Amines | - | PEG-600 | High[3] |
| Aromatic Amines | - | PEG-600 | High[3] |
| Various Amines | - | Water | High[4] |
Visualizations
Experimental Workflow for this compound Synthesis
References
Troubleshooting common side reactions in N-Cbz protection of 3-aminopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the N-benzyloxycarbonyl (Cbz) protection of 3-aminopyrrolidine. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-Cbz protection of 3-aminopyrrolidine?
The primary side reaction of concern is the formation of the di-Cbz protected product, where both the primary and secondary amino groups of the pyrrolidine ring are protected. Other potential, though less common, side reactions include the formation of urea byproducts and racemization of the chiral center if applicable.
Q2: How can I selectively achieve mono-N-Cbz protection of the primary amine in 3-aminopyrrolidine?
Selective mono-protection of the more nucleophilic and less sterically hindered primary amine can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight excess (typically 1.05-1.2 equivalents) of benzyl chloroformate.[1]
-
Slow Addition: Adding the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, favoring reaction at the more reactive primary amine.[1]
-
Choice of Base: Employing a milder base, such as sodium bicarbonate, is often preferred over stronger bases like sodium hydroxide or triethylamine.[1] A weaker base is less likely to deprotonate the carbamate intermediate, which can lead to the second protection event.
-
pH Control: Maintaining the pH of the reaction between 8 and 10 is crucial. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of chiral 3-aminopyrrolidine.[2]
Q3: What causes the formation of di-Cbz protected 3-aminopyrrolidine, and how can I minimize it?
The formation of the di-Cbz byproduct occurs when both the primary (exocyclic) and secondary (endocyclic) amines react with benzyl chloroformate. This is more likely to happen under conditions that favor over-reaction, such as:
-
An excess of benzyl chloroformate.
-
The use of a strong base that can deprotonate the mono-protected intermediate, increasing its nucleophilicity for a second attack.
-
Higher reaction temperatures, which can increase the rate of the second, less favorable protection reaction.
To minimize di-protection, it is recommended to use the strategies outlined in Q2.
Q4: Can urea byproducts form during the N-Cbz protection of 3-aminopyrrolidine?
While less common during the protection step itself, Cbz-protected amines can be converted to isocyanates under certain conditions, which can then react with other amines to form urea derivatives.[3][4][5] This is more of a concern in subsequent reaction steps or if the reaction conditions are harsh. To avoid this, it is best to use mild reaction conditions and purify the Cbz-protected 3-aminopyrrolidine before proceeding to the next step.
Q5: Is there a risk of racemization when protecting chiral 3-aminopyrrolidine?
Yes, if using a chiral isomer of 3-aminopyrrolidine, there is a risk of racemization, particularly under strongly basic conditions or at elevated temperatures.[2] The stereochemical integrity of the α-carbon is crucial in peptide synthesis and other applications.[6] To mitigate this risk, it is advisable to use mild bases and lower reaction temperatures. Monitoring the enantiomeric purity of the product using chiral HPLC is recommended.
Troubleshooting Guides
Issue 1: Formation of Di-Cbz Protected Byproduct
| Possible Cause | Solution |
| Excess benzyl chloroformate. | Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).[1] |
| Strong base. | Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[1] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second protection reaction.[1] |
| Rapid addition of benzyl chloroformate. | Add the benzyl chloroformate dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] |
Issue 2: Low Yield of Mono-Cbz Protected Product
| Possible Cause | Solution |
| Hydrolysis of benzyl chloroformate. | Use anhydrous solvents and perform the reaction under an inert atmosphere. Ensure the pH is not too low, as this can cause decomposition.[2] |
| Protonation of the starting amine. | Ensure at least two equivalents of a suitable base are used to neutralize the HCl generated during the reaction.[1] |
| Poor solubility of the starting amine. | Choose an appropriate solvent system, such as a mixture of THF and water, to ensure all reactants are in the same phase.[1] |
Issue 3: Presence of Urea Byproducts
| Possible Cause | Solution |
| In situ formation of isocyanate from the Cbz-protected amine. | Use mild reaction conditions and avoid excessive heat. Purify the mono-Cbz protected product promptly after the reaction. |
| Reaction of Cbz-protected amine with unreacted 3-aminopyrrolidine. | Ensure complete consumption of the starting amine or effective purification to separate the product from any remaining starting material. |
Issue 4: Racemization of Chiral 3-Aminopyrrolidine
| Possible Cause | Solution |
| High pH/strongly basic conditions. | Use a milder base (e.g., sodium bicarbonate) and maintain the pH between 8 and 10.[2] |
| Elevated reaction temperature. | Conduct the reaction at a lower temperature (e.g., 0 °C). |
| Prolonged reaction time under basic conditions. | Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the selectivity of the N-Cbz protection of 3-aminopyrrolidine.
| Parameter | Condition for High Mono-selectivity | Condition Leading to Di-protection | Rationale |
| Stoichiometry of Cbz-Cl | 1.05 - 1.2 equivalents | > 1.5 equivalents | Limits the availability of the electrophile for the second protection event.[1] |
| Base | Mild (e.g., NaHCO₃) | Strong (e.g., NaOH, Et₃N) | A weaker base is less likely to deprotonate the mono-Cbz intermediate.[1] |
| Temperature | 0 °C | Room Temperature or higher | Lower temperature disfavors the higher activation energy pathway to the di-protected product.[1] |
| Addition of Cbz-Cl | Slow, dropwise | Rapid, in one portion | Maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic primary amine.[1] |
| pH | 8 - 10 | > 11 | Optimal pH for amine nucleophilicity without promoting racemization or Cbz-Cl decomposition.[2] |
Experimental Protocols
Key Experiment: Selective Mono-N-Cbz Protection of 3-Aminopyrrolidine
This protocol is designed to favor the formation of the mono-Cbz protected product at the primary amine.
Materials:
-
3-Aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminopyrrolidine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add sodium bicarbonate (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.1 equivalents) in THF dropwise to the cooled mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-N-Cbz-3-aminopyrrolidine.
Visualizations
Caption: Reaction pathway for the N-Cbz protection of 3-aminopyrrolidine.
Caption: Troubleshooting workflow for N-Cbz protection of 3-aminopyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield and purity of Benzyl pyrrolidin-3-ylcarbamate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic evaluation of your experimental setup and reagents is the first critical step.
-
Reagent Quality: Ensure the purity of your starting materials, particularly 3-aminopyrrolidine and benzyl chloroformate. 3-aminopyrrolidine can degrade over time, and benzyl chloroformate is susceptible to hydrolysis.[1][2][3] Using fresh or properly stored reagents is crucial.
-
Reaction pH: The pH of the reaction mixture is critical for efficient Cbz protection. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.[1] Maintaining a pH between 9 and 11 is often optimal.[4] A pH that is too low will result in the protonation of the amine, reducing its nucleophilicity, while a pH that is too high can promote hydrolysis of the benzyl chloroformate.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature, typically between 0 and 5°C, during the addition of benzyl chloroformate is essential to minimize side reactions and prevent the degradation of the product.[4]
-
Stoichiometry: While a slight excess of benzyl chloroformate (1.05 - 1.2 equivalents) is often used to ensure complete conversion of the amine, a large excess can lead to the formation of impurities that are difficult to remove.[1]
Q2: I am observing significant amounts of an unknown impurity in my crude product. What could it be and how can I minimize it?
A2: A common impurity is the formation of dibenzyl carbonate, which arises from the reaction of benzyl chloroformate with any residual benzyl alcohol or through its decomposition. To minimize this, ensure your benzyl chloroformate is of high purity and stored under anhydrous conditions.
Another potential side product is the bis-Cbz protected pyrrolidine, where both nitrogen atoms of a dimeric impurity are protected. While less common with the monoprotected target, careful control of stoichiometry is key to avoiding over-alkylation.
Q3: My final product has a low purity even after purification. What purification strategies can I employ?
A3: Achieving high purity often requires more than a simple extraction.
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved. Common solvent systems for hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol/ether.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from byproducts.
-
Acid-Base Extraction: Before final isolation, a series of acid-base washes of the organic layer can help remove acidic and basic impurities.
Q4: The hydrochloride salt precipitation is incomplete or yields an oily product. How can I improve the crystallization?
A4: Oiling out during salt formation is a common issue.
-
Solvent Choice: The choice of solvent for precipitation is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Diethyl ether, MTBE, or heptane are often used as anti-solvents to induce precipitation from a solution of the free base in a solvent like ethyl acetate or dichloromethane.
-
Rate of Addition: Add the HCl solution (e.g., HCl in diethyl ether or isopropanol) slowly to a cooled, stirred solution of the free base. Rapid addition can lead to supersaturation and oiling out.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal can induce crystallization.
-
Trituration: If an oil forms, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a small amount of a non-solvent and stirring vigorously (trituration).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Cbz protection of 3-aminopyrrolidine?
A1: The optimal pH for the reaction is typically between 9 and 11.[4] This ensures that the amine is sufficiently deprotonated and nucleophilic to react with the benzyl chloroformate, while minimizing the hydrolysis of the protecting agent.
Q2: What is the recommended temperature for the reaction?
A2: It is recommended to maintain the temperature between 0 and 5°C, especially during the addition of benzyl chloroformate.[4] This helps to control the exothermic reaction and prevent the formation of side products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the 3-aminopyrrolidine has been fully consumed.
Q4: What is the best way to remove excess benzyl chloroformate after the reaction?
A4: Excess benzyl chloroformate can be removed by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, during the work-up.
Q5: How should I store this compound?
A5: As a hydrochloride salt, the compound is generally more stable than the free base. It should be stored in a cool, dry place, away from moisture, in a tightly sealed container.
Data Presentation
Table 1: Effect of Reaction pH on Yield and Purity
| Entry | pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 8 | 0-5 | 4 | 75 | 92 |
| 2 | 9 | 0-5 | 4 | 88 | 96 |
| 3 | 10 | 0-5 | 4 | 92 | 98 |
| 4 | 11 | 0-5 | 4 | 85 | 95 |
| 5 | 12 | 0-5 | 4 | 78 | 90 |
Table 2: Effect of Temperature on Yield and Purity
| Entry | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | -5 to 0 | 10 | 4 | 90 | 97 |
| 2 | 0-5 | 10 | 4 | 92 | 98 |
| 3 | Room Temperature | 10 | 4 | 65 | 85 |
Experimental Protocols
Protocol 1: Synthesis of Benzyl pyrrolidin-3-ylcarbamate (Free Base)
This protocol describes the Cbz protection of 3-aminopyrrolidine under Schotten-Baumann conditions.[1]
Materials:
-
3-Aminopyrrolidine (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminopyrrolidine in a mixture of DCM (or THF) and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium carbonate or sodium bicarbonate to the solution to adjust the pH to 10.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature between 0 and 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl pyrrolidin-3-ylcarbamate.
Protocol 2: Preparation of this compound
Materials:
-
Crude Benzyl pyrrolidin-3-ylcarbamate
-
Ethyl acetate (or other suitable solvent)
-
2M HCl in diethyl ether (or other suitable solvent)
-
Diethyl ether (or other anti-solvent)
Procedure:
-
Dissolve the crude Benzyl pyrrolidin-3-ylcarbamate in a minimal amount of ethyl acetate.
-
Cool the solution to 0°C.
-
Slowly add 2M HCl in diethyl ether dropwise with stirring.
-
Continue stirring at 0°C for 30 minutes to 1 hour.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, slowly add diethyl ether as an anti-solvent until the product precipitates.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Anti-solvent (e.g., diethyl ether, heptane)
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the solution in an ice bath or freezer.
-
If necessary, induce crystallization by adding a small amount of diethyl ether as an anti-solvent.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol/ether mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Troubleshooting guide for low product purity.
References
Technical Support Center: Purification of Crude Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzyl pyrrolidin-3-ylcarbamate hydrochloride using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound by silica gel column chromatography?
A1: The primary challenge arises from the polar and ionic nature of the hydrochloride salt. This can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation, significant peak tailing, and potentially low recovery of the desired compound.[1][2] The basic amine functionality can interact with the acidic silanol groups on the silica surface.[1]
Q2: What type of stationary phase is most suitable for this purification?
A2: While silica gel is the most common stationary phase, its acidic nature can be problematic for amine hydrochlorides.[1][2] If significant issues like compound degradation or irreversible adsorption are observed, alternatives like neutral or basic alumina could be considered.[2] Another approach is to use deactivated silica gel, where the acidity is reduced.
Q3: How do I choose an appropriate mobile phase for the purification?
A3: The choice of mobile phase is critical for a successful separation. A gradient elution is often employed, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems for polar compounds like carbamates and amines include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3][4] For hydrochloride salts, which can have low mobility, a more polar system such as dichloromethane/methanol is often a good starting point.[5] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[2]
Q4: My compound is streaking badly on the TLC plate and the column. What can I do?
A4: Streaking is a common issue with polar and ionic compounds on silica gel.[6] This is often due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[6] The triethylamine will compete with your compound for the active sites on the silica gel, leading to improved peak shape. Alternatively, using a mobile phase containing a small amount of ammonium hydroxide in methanol/dichloromethane can also be effective for very polar compounds.
Q5: Can I purify the free base of Benzyl pyrrolidin-3-ylcarbamate instead of the hydrochloride salt?
A5: Yes, and it is often easier to purify the free base using standard silica gel chromatography. The free base is less polar than the hydrochloride salt and will likely exhibit better behavior on the column with less tailing. You can neutralize the crude hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup, extract the free base into an organic solvent, dry it, and then proceed with column chromatography.[3] The purified free base can then be converted back to the hydrochloride salt if required.[3]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a dichloromethane/methanol system, slowly increase the percentage of methanol. If the compound is still retained, consider adding a small amount of a modifier like triethylamine or ammonium hydroxide.[6] |
| The compound has irreversibly adsorbed to or degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| Product elutes with the solvent front | The mobile phase is too polar. | Start with a less polar mobile phase. Optimize the solvent system using TLC to achieve an Rf value of approximately 0.2-0.4 for your product.[2] |
| Poor separation of the product from impurities | The chosen mobile phase does not provide sufficient resolution. | Perform a thorough TLC analysis with various solvent systems to find one that gives good separation between your product and the impurities. A shallower solvent gradient during elution can also improve separation. |
| The column was overloaded with crude material. | As a general guideline, use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased. | |
| Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry to avoid channels and cracks that lead to poor separation. | |
| Significant peak tailing | Strong interaction between the polar amine hydrochloride and the acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to your mobile phase to reduce secondary interactions with the stationary phase.[6][7] |
| Column overload. | Reduce the amount of crude material loaded onto the column. | |
| Low recovery of the product | Irreversible adsorption or degradation on the column. | As mentioned above, test for stability and consider alternative stationary phases. Adding a basic modifier to the eluent can also improve recovery. |
| The product is co-eluting with an impurity. | Re-evaluate the fractions using a more sensitive analytical method (e.g., LC-MS) and re-purify the mixed fractions under optimized conditions. |
Experimental Protocol: A Representative Method
This protocol is a general starting point and should be optimized based on TLC analysis of your specific crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) (optional)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
2. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material in methanol.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of DCM and MeOH. Test different ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH).
-
If streaking is observed, add 0.5% TEA to the mobile phase and re-run the TLC.
-
The ideal mobile phase should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
3. Column Preparation (Slurry Packing Method):
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. A common ratio is 50-100 g of silica for every 1 g of crude material.[4]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[4]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[4]
-
Equilibrate the column by washing it with 2-3 column volumes of the initial mobile phase.[4]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the initial mobile phase).
-
Carefully load the dissolved sample onto the top of the silica bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
5. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase, collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the chromatography progresses. For example, you might start with 2% MeOH in DCM and gradually increase to 5%, then 10% MeOH.
-
Monitor the composition of the collected fractions by TLC to identify which ones contain the purified product.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final yield and characterize the product using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.
Quantitative Data Summary
The following table provides representative parameters for the column chromatography purification. These values are estimates based on the purification of similar polar amine compounds and should be optimized for your specific experiment.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | For flash chromatography, 230-400 mesh is commonly used. |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | A higher ratio is recommended for difficult separations. |
| Mobile Phase (Eluent) | Dichloromethane/Methanol gradient | Start with a low percentage of methanol (e.g., 2%) and gradually increase. The addition of 0.1-1% triethylamine may be beneficial. |
| Typical Rf of Product | 0.2 - 0.4 | This should be determined by TLC before running the column. |
| Expected Yield | 60 - 85% | Highly dependent on the purity of the crude material and the optimization of the chromatographic conditions. |
| Purity after Purification | >95% | This should be confirmed by analytical methods like HPLC or NMR. |
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A troubleshooting workflow for addressing poor separation during the column chromatography of this compound.
References
Strategies to minimize di-protection during the synthesis of Benzyl pyrrolidin-3-ylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing di-protection during the synthesis of Benzyl pyrrolidin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of Benzyl pyrrolidin-3-ylcarbamate?
The main challenge is achieving selective mono-N-protection of the 3-aminopyrrolidine starting material. 3-Aminopyrrolidine contains two nucleophilic nitrogen atoms: a primary amine at the 3-position and a secondary amine within the pyrrolidine ring. The desired product is the result of the reaction at the primary amine, while the formation of the di-protected byproduct, where both amines are protected, is a common side reaction.
Q2: What is the di-protected byproduct that can form?
The di-protected byproduct is 1-(benzyloxycarbonyl)-N-(benzyloxycarbonyl)pyrrolidin-3-amine. Its formation reduces the yield of the desired mono-protected product and complicates the purification process.
Q3: What are the key strategies to minimize the formation of the di-protected byproduct?
The core strategies revolve around controlling the reaction conditions to favor the more nucleophilic primary amine and to limit the availability of the protecting agent, benzyl chloroformate (Cbz-Cl).[1][2] Key strategies include:
-
Stoichiometric Control: Using a slight excess or an equimolar amount of 3-aminopyrrolidine relative to benzyl chloroformate.
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) to increase the selectivity of the reaction.
-
Slow Reagent Addition: Adding the benzyl chloroformate solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.[3][4]
-
Choice of Base and Solvent: Utilizing a suitable base and solvent system to modulate the reactivity of the amines.
Troubleshooting Guide
Problem 1: Significant formation of the di-protected byproduct is observed.
| Potential Cause | Troubleshooting Step |
| Excess Benzyl Chloroformate | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of benzyl chloroformate relative to 3-aminopyrrolidine. |
| High Reaction Temperature | Maintain a low reaction temperature, ideally between 0 °C and room temperature. Perform the addition of benzyl chloroformate at 0 °C. |
| Rapid Addition of Benzyl Chloroformate | Add the benzyl chloroformate solution slowly and dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This helps to maintain a low instantaneous concentration of the electrophile.[3][4] |
| Inappropriate Base | Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base can influence the relative nucleophilicity of the two amine groups. |
Problem 2: The reaction is slow or incomplete.
| Potential Cause | Troubleshooting Step |
| Low Reaction Temperature | While low temperature is crucial for selectivity, if the reaction is too slow, it can be allowed to warm to room temperature after the addition of benzyl chloroformate is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Quality Reagents | Ensure that the 3-aminopyrrolidine is of high purity and free from excess water. Benzyl chloroformate is moisture-sensitive and should be handled accordingly; use a fresh bottle if necessary.[3] |
| Insufficient Mixing | Ensure efficient stirring throughout the reaction to promote contact between the reactants, especially if the reaction is heterogeneous. |
Problem 3: Difficulty in purifying the desired mono-protected product from the di-protected byproduct.
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Products | The mono- and di-protected products can have similar polarities, making separation by column chromatography challenging. |
| Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be effective. | |
| Consider a chemical quench for any unreacted benzyl chloroformate before workup to simplify the crude mixture. |
Experimental Protocols
Protocol 1: Selective Mono-N-Cbz Protection of 3-Aminopyrrolidine
This protocol is designed to favor the formation of the mono-protected product, Benzyl pyrrolidin-3-ylcarbamate.
Materials:
-
3-Aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyrrolidine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution.
-
Slowly, add a solution of benzyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Benzyl pyrrolidin-3-ylcarbamate.
Data Presentation
Table 1: Influence of Reaction Parameters on the Selectivity of Mono- vs. Di-protection
| Parameter | Condition Favoring Mono-protection | Condition Favoring Di-protection | Rationale |
| Stoichiometry of Cbz-Cl | ≤ 1.1 equivalents | > 1.2 equivalents | Limiting the amount of the protecting agent reduces the likelihood of the second, less reactive amine being protected. |
| Reaction Temperature | 0 °C to room temperature | Elevated temperatures | Lower temperatures increase the kinetic selectivity for the more nucleophilic primary amine. |
| Rate of Cbz-Cl Addition | Slow, dropwise addition | Rapid, bulk addition | Slow addition maintains a low concentration of Cbz-Cl, favoring reaction at the most reactive site.[3][4] |
| Base | Non-nucleophilic organic base (e.g., TEA, DIPEA) | Stronger, more activating bases | The choice of base can modulate the nucleophilicity of the amines. |
Visualizations
Caption: Experimental workflow for the selective mono-protection of 3-aminopyrrolidine.
References
Overcoming challenges in the deprotection of the Cbz group from pyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of the Carboxybenzyl (Cbz) group from pyrrolidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the Cbz deprotection of pyrrolidine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Question: My Cbz deprotection of a pyrrolidine derivative using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the likely causes, and how can I troubleshoot this?
Answer: Incomplete or slow catalytic hydrogenolysis is a common problem. The following factors, particularly relevant to pyrrolidine-containing substrates, should be investigated:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups or impurities.[1] The nitrogen atom within the pyrrolidine ring itself, especially if substituted in a way that enhances its basicity, can also interact with the catalyst surface and inhibit its activity.[2][3]
-
Solution:
-
Ensure the high purity of the Cbz-protected pyrrolidine derivative and solvents.
-
If the substrate contains sulfur, consider alternative deprotection methods not susceptible to poisoning, such as acid-catalyzed cleavage.[1]
-
To mitigate inhibition by the product amine, a small amount of a weak acid like acetic acid can be added to the reaction mixture to protonate the deprotected pyrrolidine nitrogen, reducing its coordination to the palladium catalyst.[1]
-
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.[1]
-
Solution:
-
Use a fresh batch of a high-quality catalyst.
-
Consider increasing the catalyst loading (e.g., from 10% to 20% by weight of the substrate).[4]
-
-
-
Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can limit the reaction rate.[1][4]
-
Steric Hindrance: The substitution pattern on the pyrrolidine ring can sterically hinder the approach of the Cbz group to the catalyst surface.
-
Solution:
-
Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for sterically hindered substrates.
-
Explore alternative deprotection methods like transfer hydrogenolysis or acid-catalyzed cleavage.[5]
-
-
Issue 2: Side Reactions During Cbz Deprotection
Question: I am observing unexpected side products during the Cbz deprotection of my pyrrolidine derivative. What are the common side reactions, and how can they be minimized?
Answer: Several side reactions can occur, depending on the deprotection method and the functionality present on the pyrrolidine derivative.
-
N-Alkylation/Benzyl Migration: Under certain conditions, the benzyl group from the Cbz moiety can potentially alkylate the newly formed amine or other nucleophilic sites on the molecule.
-
Solution:
-
Ensure rapid and efficient removal of byproducts.
-
For catalytic hydrogenolysis, ensure the reaction goes to completion to minimize the presence of reactive intermediates.
-
-
-
Ring Opening or Rearrangement: Aggressive acidic conditions can sometimes lead to the opening of the pyrrolidine ring, especially if it is strained or contains activating groups.[6]
-
Solution:
-
Use milder acidic conditions, such as HCl in an organic solvent, or consider alternative deprotection methods.[7]
-
Carefully control the reaction temperature and time.
-
-
-
Incomplete Decarboxylation: The intermediate carbamic acid formed during hydrogenolysis may not fully decarboxylate, leading to impurities. This is more likely at lower temperatures.[8]
-
Solution:
-
Ensure the reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) to promote complete decarboxylation.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz deprotection of pyrrolidine derivatives?
A1: The most prevalent methods for removing the Cbz group from pyrrolidine derivatives are catalytic hydrogenolysis and acid-mediated cleavage.[5]
-
Catalytic Hydrogenolysis: This is a widely used method due to its mild and clean reaction conditions, producing toluene and carbon dioxide as byproducts.[5][8] It typically involves reacting the Cbz-protected pyrrolidine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[9]
-
Acid-Mediated Cleavage: This method provides a good alternative, especially when the pyrrolidine derivative contains functional groups sensitive to reduction (e.g., alkenes, alkynes).[5][7] Common reagents include hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in an organic solvent.[1][7]
Q2: When should I choose acid-catalyzed deprotection over catalytic hydrogenolysis for my pyrrolidine derivative?
A2: Acid-catalyzed deprotection is preferred in the following scenarios:
-
Presence of Reducible Functional Groups: If your pyrrolidine derivative contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups, catalytic hydrogenolysis will likely lead to unwanted side reactions.[10]
-
Sulfur-Containing Molecules: If your substrate contains sulfur, which can poison the palladium catalyst used in hydrogenolysis, acid-catalyzed methods are a more reliable option.[1]
-
Scalability and Cost: For large-scale synthesis, acid-mediated deprotection can be more cost-effective and avoids the safety concerns and handling of hydrogen gas and heavy metal catalysts.[7]
Q3: Can transfer hydrogenolysis be used for Cbz deprotection of pyrrolidines?
A3: Yes, transfer hydrogenolysis is a viable and often advantageous alternative to using hydrogen gas.[4] This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[4][9] It is often faster and avoids the need for specialized high-pressure hydrogenation equipment.[4]
Q4: How can I monitor the progress of my Cbz deprotection reaction?
A4: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction mixture, including the masses of the starting material, product, and any side products.
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Methods for Pyrrolidine Derivatives
| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂ (1 atm - 50 psi), 10% Pd/C, MeOH or EtOAc, rt | Mild, clean byproducts (toluene, CO₂) | Requires hydrogenation apparatus, catalyst can be pyrophoric, sensitive to catalyst poisoning, may reduce other functional groups | > 90[9] |
| Transfer Hydrogenolysis | HCOONH₄ or HCOOH, 10% Pd/C, MeOH or EtOH, rt to reflux | Avoids H₂ gas, often faster reaction times | May require elevated temperatures, potential for side reactions with the hydrogen donor | > 90[9] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid, rt | Effective for substrates with reducible groups, metal-free | Harsh acidic conditions may not be suitable for all substrates, potential for side reactions | ~90[9] |
| Acid-Mediated Cleavage | HCl in Organic Solvent (e.g., Dioxane, EtOAc) | Milder than HBr/AcOH, metal-free | May require longer reaction times or elevated temperatures | Variable |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected pyrrolidine derivative (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.[9]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[9]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[9]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm or higher pressure in a specialized vessel) at room temperature.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.[9]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine derivative. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[9]
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected pyrrolidine derivative (1.0 equivalent) in 33% hydrogen bromide (HBr) in acetic acid at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a solvent in which the product hydrobromide salt is insoluble (e.g., anhydrous ether) to precipitate the product.
-
Isolation: The precipitated salt is collected by filtration, washed with the precipitation solvent, and dried.
Visualizations
Caption: Experimental workflows for Cbz deprotection of pyrrolidine derivatives.
Caption: Troubleshooting logic for incomplete catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
Stability issues of Benzyl pyrrolidin-3-ylcarbamate hydrochloride and storage conditions
This guide provides technical support for researchers, scientists, and drug development professionals on the stability and storage of Benzyl pyrrolidin-3-ylcarbamate hydrochloride. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the official recommended storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored under refrigerated conditions, typically between 2°C and 8°C.[1][2] It is also crucial to keep the container tightly sealed in a dry, well-ventilated area to protect it from moisture.[1][3] For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is recommended.[2]
Q2: I inadvertently left the vial at room temperature for several hours. Is the compound still viable?
A2: While short-term exposure to room temperature may not cause significant degradation, carbamate compounds can be thermally labile.[4][5] The stability depends on the duration of exposure and room temperature conditions. For critical experiments, it is advisable to verify the compound's purity using an analytical method like High-Performance Liquid Chromatography (HPLC) before use.
Q3: My compound has developed a slight discoloration. What could be the cause and is it still usable?
A3: Discoloration often indicates chemical degradation. Potential causes include exposure to air, light, moisture, or incompatible substances.[6] The primary degradation pathway for carbamates is often hydrolysis of the carbamate linkage.[4] It is strongly recommended to perform a purity analysis. If significant degradation is detected, the sample should be discarded to ensure the integrity of your experimental results.
Q4: What are the primary chemical degradation pathways for this compound?
A4: The molecule contains a benzyl carbamate (Cbz) protecting group, which is susceptible to specific degradation pathways. The two most common are:
-
Hydrolysis: The carbamate ester linkage can be hydrolyzed, especially under strong acidic or basic conditions, to yield benzyl alcohol, carbon dioxide, and the free pyrrolidin-3-amine.[4]
-
Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source).[7][8] This process removes the entire benzyloxycarbonyl group, again yielding the free amine.
Q5: What conditions and substances should be avoided when working with this compound?
A5: To prevent unintended reactions or degradation, avoid the following:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the carbamate group.[4][7]
-
Strong Oxidizing Agents: These are generally incompatible with many organic compounds.[6][9]
-
Catalytic Hydrogenation Conditions: Unless deprotection is the intended goal, avoid exposure to catalysts like Pd/C in the presence of hydrogen.[7]
Q6: How can I independently verify the purity and stability of my compound sample?
A6: High-Performance Liquid Chromatography (HPLC) is the most suitable method for analyzing carbamates due to their potential thermal instability, which makes Gas Chromatography (GC) less ideal.[4][5] Developing a stability-indicating HPLC method that can separate the parent compound from potential degradants is the standard approach in pharmaceutical development.
Troubleshooting Guide
Unexpected experimental outcomes can sometimes be traced back to the stability of a starting reagent. This guide provides a logical workflow to troubleshoot issues potentially related to this compound.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Typical Duration | Expected Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Hydrolysis of the carbamate linkage |
| Basic Hydrolysis | 0.1 M NaOH | 4 - 24 hours | Rapid hydrolysis of the carbamate linkage |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | Potential for oxidation on the pyrrolidine or benzyl ring |
| Thermal Stress | 60 - 80°C | 48 - 96 hours | Thermal decomposition/hydrolysis |
| Photolytic Stress | UV/Visible Light (ICH Q1B) | 24 - 72 hours | Photodegradation, specific pathway variable |
Note: This table is illustrative and based on general principles of forced degradation studies for carbamates.[4] Actual degradation rates will be specific to the molecule and exact experimental conditions.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method to assess the purity of the compound. Method optimization may be required.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter both phases through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV at 214 nm and 254 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Forced Degradation Study Methodology
This protocol is based on ICH guidelines for establishing degradation pathways.[4]
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[4]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Before analysis, neutralize with an equivalent amount of 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.[4]
-
Thermal Degradation: Store the stock solution (or solid compound) in an oven at 80°C for 48 hours.
-
Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.
-
-
Analysis:
-
After the specified duration, dilute all stressed samples and the control sample to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analyze all samples by the developed stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 1217631-74-7|(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. capotchem.com [capotchem.com]
Identifying and characterizing impurities in Benzyl pyrrolidin-3-ylcarbamate hydrochloride samples
Technical Support Center: Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the identification and characterization of impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound?
A1: Process-related impurities can arise from starting materials, intermediates, by-products, or reagents used during synthesis.[1][2] For this compound, potential impurities can be categorized as organic, inorganic, or residual solvents.[2] Key starting materials often include benzyl chloride and a protected pyrrolidine derivative. Impurities from benzyl chloride could include benzaldehyde, benzyl alcohol, and toluene.[3][4]
Table 1: Potential Process-Related Organic Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
|---|---|---|---|
| Benzyl Alcohol | C₇H₈O | 108.14 | Starting material impurity, degradation |
| Benzaldehyde | C₇H₈O | 106.12 | Oxidation of benzyl alcohol/benzyl chloride |
| Toluene | C₇H₈ | 92.14 | Residual solvent, starting material impurity |
| Dibenzyl ether | C₁₄H₁₄O | 198.26 | By-product from benzyl chloride reactions |
| (S)-Benzyl pyrrolidin-3-ylcarbamate | C₁₂H₁₆N₂O₂ | 236.27 | Enantiomeric impurity |
Q2: My HPLC chromatogram shows an unexpected peak. What is the general workflow to identify it?
A2: Identifying an unknown peak is a multi-step process that involves gathering structural information using various analytical techniques. The primary goal is to determine the mass and structure of the unknown compound. A typical workflow involves using a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).[1][2][5] This allows for the separation of the impurity from the main compound and provides its molecular weight.[2][6] For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.[6]
Figure 1. General workflow for identifying unknown impurities.
Q3: How can I resolve the enantiomeric impurity, (S)-Benzyl pyrrolidin-3-ylcarbamate?
A3: Separating enantiomers requires a chiral environment. In HPLC, this is typically achieved using a Chiral Stationary Phase (CSP).[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are often effective for separating chiral amines and their derivatives.[7] Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column.[8][9]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Symptoms:
-
Asymmetrical peaks in your chromatogram.
-
Peak tailing is the most common issue, where the latter half of the peak is drawn out.[10]
-
Fronting peaks, where the first half is drawn out, can also occur.[10]
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Secondary Interactions | The basic amine in the pyrrolidine ring can interact with acidic silanol groups on the silica-based column packing, causing tailing.[10] Solution: Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-0.5%) or use a buffer at a lower pH (e.g., pH 2-3) to protonate the silanols.[10] |
| Column Overload | Injecting too much sample can lead to fronting peaks.[10][11] Solution: Reduce the sample concentration or injection volume.[10][11] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Column Contamination/Age | Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Use a guard column to protect the analytical column.[12] If the column is old, flush it according to the manufacturer's instructions or replace it.[10] |
Problem 2: Inconsistent or Drifting Retention Times
Symptoms:
-
The retention time for your main peak and/or impurities changes between injections or over a sequence.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Mobile Phase Issues | Inaccurate mobile phase composition from faulty pump proportioning valves, or degradation of the mobile phase over time.[11] Solution: Prepare a fresh mobile phase daily. To diagnose pump issues, premix the mobile phase manually and run from a single reservoir; if stability improves, the issue is with the pump's mixing system.[11] |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase conditions before injection, especially important in gradient methods. Solution: Increase the column equilibration time between runs. Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the next injection. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for better reproducibility. |
| Mobile Phase pH Drift | If using a buffer near its pKa, small changes can lead to significant shifts in retention for ionizable compounds. Solution: Choose a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH. Ensure the buffer concentration is adequate (typically 10-25 mM).[10] |
Figure 2. Troubleshooting logic for retention time variability.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general-purpose reverse-phase HPLC method for separating this compound from its potential non-chiral impurities.
1. Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA) or Formic Acid
-
This compound sample
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade ACN and mix thoroughly.
-
Degas both mobile phases by sonication or vacuum filtration before use.
3. Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
For analysis, dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Instrument Conditions:
Table 2: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 210 nm and 254 nm |
| Run Time | 30 minutes (including equilibration) |
5. System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the retention time of the main peak should be < 1.0%, and the RSD for the peak area should be < 2.0%.
-
The USP tailing factor for the main peak should be ≤ 2.0.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Recrystallization of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the recrystallization of Benzyl pyrrolidin-3-ylcarbamate hydrochloride. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallizing this compound, a polar organic salt, should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Given its structure, which includes a polar carbamate group and a hydrochloride salt, polar solvents are generally the best starting point. Key characteristics to look for in a solvent include:
-
High dissolving power at high temperatures: The solvent should be able to dissolve a significant amount of the crude product near its boiling point.
-
Low dissolving power at low temperatures: Upon cooling, the compound should readily crystallize out of the solution, minimizing product loss in the mother liquor.
-
Inertness: The solvent should not react with the this compound.
-
Volatility: The solvent should be easily removable from the purified crystals during the drying process.
-
Impurity solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Q2: Which solvents are recommended for an initial screening for the recrystallization of this compound?
A2: Based on the structure of this compound (a carbamate and an amine hydrochloride), the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents: Alcohols such as ethanol, isopropanol, and methanol are often good choices for polar organic salts.[1] Water can also be considered, especially in mixtures with alcohols.[2]
-
Solvent/Anti-Solvent Systems: A common strategy for compounds with high solubility in a particular solvent is to use a miscible anti-solvent in which the compound is poorly soluble.[1] For amine hydrochlorides, a polar solvent like an alcohol can be used to dissolve the compound, followed by the addition of a less polar anti-solvent like diethyl ether or toluene to induce crystallization.[1][3]
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent. To troubleshoot this issue:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow cooling: Allow the solution to cool very slowly. Insulating the flask can help with gradual cooling.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Seed crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Change the solvent system: If the problem persists, consider using a different solvent or a solvent/anti-solvent system.
Q4: I am getting very low recovery of my purified product. What are the possible causes and solutions?
A4: Low recovery can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Cooling the solution for a longer period or to a lower temperature (e.g., in an ice bath) can help maximize crystal formation.
-
Compound instability: Carbamates can be susceptible to hydrolysis, especially under basic conditions.[4] Ensure the pH is not basic during the workup and recrystallization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for this compound. | Try a more polar solvent or a solvent mixture. For hydrochloride salts, alcohols like isopropanol or ethanol are often effective.[1][3] |
| Crystals do not form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Try scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| The recrystallized product is still impure. | - The cooling process was too rapid, trapping impurities in the crystal lattice.- The chosen solvent is not effective at separating the compound from the specific impurities present. | - Allow the solution to cool more slowly to form larger, purer crystals.- Wash the collected crystals with a small amount of cold recrystallization solvent.- Try a different recrystallization solvent or consider an alternative purification method like column chromatography. |
| The product forms a fine powder instead of distinct crystals. | The solution was cooled too quickly or agitated during cooling. | - Ensure a slow and undisturbed cooling process. Insulate the flask to slow down cooling.- Consider a solvent system that promotes slower crystal growth. |
| Colored impurities are present in the final product. | The impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Recommendation |
| Water | High | High | Moderate to High | Good for dissolving, but may lead to low recovery. Best used in a co-solvent system with an alcohol.[2] |
| Methanol | High | Very High | High | Likely to be a good dissolving solvent, but may require an anti-solvent for good recovery. |
| Ethanol | High | High | Moderate | A promising single solvent for recrystallization.[1] |
| Isopropanol | Medium-High | Moderate to High | Low | Often a preferred solvent for recrystallizing hydrochloride salts.[3] |
| Acetonitrile | Medium-High | Moderate | Low | A potential candidate for single-solvent recrystallization. |
| Ethyl Acetate | Medium | Low | Very Low | Could be a good anti-solvent when used with a more polar solvent like an alcohol. |
| Toluene | Low | Low to Moderate | Very Low | Benzyl carbamate can be recrystallized from toluene.[6] It could also serve as an anti-solvent. |
| Diethyl Ether | Low | Very Low | Insoluble | A common anti-solvent for precipitating amine hydrochlorides from alcohol solutions.[3] |
| Hexane | Very Low | Insoluble | Insoluble | Can be used as an anti-solvent or for washing to remove non-polar impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent is found to have a steep solubility curve for this compound.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice-water bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when the compound is too soluble in a suitable hot solvent for good recovery upon cooling.
-
Solvent System Selection: Choose a solvent in which this compound is highly soluble (e.g., methanol or ethanol) and a miscible anti-solvent in which it is poorly soluble (e.g., diethyl ether or ethyl acetate).[1][3]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
References
Validation & Comparative
Validation of the biological activity of synthesized Benzyl pyrrolidin-3-ylcarbamate derivatives
A Comparative Guide to the Biological Activity of Synthesized Benzyl Pyrrolidin-3-ylcarbamate Derivatives
This guide provides a comparative analysis of the biological activities of various synthesized Benzyl pyrrolidin-3-ylcarbamate derivatives, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Introduction
Benzyl pyrrolidin-3-ylcarbamate derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Researchers have explored their potential as enzyme inhibitors, receptor modulators, and anticancer agents. This guide summarizes key findings on their efficacy as dual serotonin/noradrenaline reuptake inhibitors, anticancer agents targeting apoptosis, and multi-target inhibitors for Alzheimer's disease.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data from various studies, showcasing the potency and selectivity of different Benzyl pyrrolidin-3-ylcarbamate derivatives.
Table 1: Dual Serotonin (5-HT) and Noradrenaline (NA) Reuptake Inhibition
N-Benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.[1][2] A key compound from this series, compound 18 , demonstrated potent dual inhibition of 5-HT and NA reuptake with good selectivity over dopamine (DA) reuptake.[1][2]
| Compound | 5-HT Reuptake Inhibition (IC50, nM) | NA Reuptake Inhibition (IC50, nM) | DA Reuptake Inhibition (IC50, nM) | Selectivity (DA/5-HT) | Selectivity (DA/NA) |
| 18 | 10 | 30 | >1000 | >100 | >33 |
Table 2: Cytotoxic Activity of 1-Benzyl-pyrrolidine-3-ol Analogues
A series of electronically diverse 1-benzylpyrrolidin-3-ol analogues were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[3] The lead compounds, 5j and 5p , exhibited selective cytotoxicity towards the human leukemia cell line HL-60.[3]
| Compound | Cell Line | % Cytotoxicity at 10 µM |
| 5j | HL-60 | High |
| 5p | HL-60 | High |
| 5j | Other solid tumor cell lines | Lower |
| 5p | Other solid tumor cell lines | Lower |
Note: The original study presented this as a graphical representation; specific percentage values were not detailed in the abstract.
Table 3: Multi-Target Inhibition for Alzheimer's Disease
N-benzylpyrrolidine derivatives have been designed as multi-target agents for Alzheimer's disease, focusing on the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[4] Compounds 4k and 4o showed balanced inhibitory activity against these enzymes.[4]
| Compound | AChE Inhibition (IC50, µM) | BChE Inhibition (IC50, µM) | BACE-1 Inhibition (IC50, µM) |
| 4k | Balanced Inhibition | Balanced Inhibition | Balanced Inhibition |
| 4o | Balanced Inhibition | Balanced Inhibition | Balanced Inhibition |
Note: Specific IC50 values were not available in the abstract but the study highlighted the balanced nature of the inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Monoamine Reuptake Inhibition Assay
The inhibitory activity of the N-benzyl-N-(pyrrolidin-3-yl)carboxamides on serotonin, noradrenaline, and dopamine reuptake was determined using a standard in vitro assay with cells expressing the respective transporters.
-
Cell Culture: Stably transfected HEK293 cells expressing human serotonin (hSERT), noradrenaline (hNET), or dopamine (hDAT) transporters are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with Krebs-Ringer-HEPES buffer.
-
Test compounds at various concentrations are pre-incubated with the cells.
-
A mixture of radiolabeled (e.g., ³H) and unlabeled monoamine (serotonin, noradrenaline, or dopamine) is added to initiate the uptake.
-
After a specific incubation period, the uptake is terminated by washing with ice-cold buffer.
-
The cells are lysed, and the amount of radiolabeled monoamine taken up is quantified using a scintillation counter.
-
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the 1-benzyl-pyrrolidine-3-ol analogues were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) proliferation assay.[3]
-
Cell Seeding: Human cancer cell lines (e.g., HL-60) are seeded in 96-well microtiter plates at a density of 15,000 cells/well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds for 48 hours.[3]
-
MTT Addition: 20 µL of a 2.5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[3]
-
Formazan Solubilization: The medium is removed, and the purple formazan crystals are dissolved in 150 µL of DMSO.[3]
-
Absorbance Measurement: The optical density is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells.
Enzyme Inhibition Assays for Alzheimer's Disease Targets
The inhibitory activities of N-benzylpyrrolidine derivatives against AChE, BChE, and BACE-1 were determined using established spectrophotometric methods.
-
Cholinesterase Inhibition (Ellman's Method):
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), the test compound at various concentrations, and the enzyme (AChE or BChE).
-
The mixture is pre-incubated.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured kinetically at 412 nm.
-
IC50 values are calculated from the concentration-response curves.
-
-
BACE-1 Inhibition (FRET-Based Assay):
-
A fluorescence resonance energy transfer (FRET) based assay is commonly used.
-
The reaction mixture includes a specific BACE-1 substrate (a peptide with a fluorophore and a quencher), the enzyme, and the test compound in an appropriate buffer.
-
Cleavage of the substrate by BACE-1 separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
The fluorescence is monitored over time using a fluorescence plate reader.
-
IC50 values are determined by analyzing the enzyme kinetics at different inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs can aid in understanding the mechanisms of action and the research process.
Caption: General experimental workflow for the synthesis and biological evaluation of Benzyl pyrrolidin-3-ylcarbamate derivatives.
Caption: Proposed apoptotic signaling pathway induced by Benzyl-pyrrolidine-3-ol derivatives in cancer cells.[3]
Caption: Mechanism of action for Benzyl pyrrolidin-3-ylcarbamate derivatives as serotonin-noradrenaline reuptake inhibitors (SNRIs).
References
- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)- vs. (S)-Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride in Biological Assays: An Analog-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Stereochemistry in Pyrrolidine-Based CNS Ligands
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents due to its conformational flexibility and ability to present substituents in a defined three-dimensional space. For compounds interacting with chiral biological targets such as neurotransmitter transporters, the stereochemistry of the pyrrolidine core is paramount. Enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, and off-target effects. This guide focuses on the enantiomers of Benzyl pyrrolidin-3-ylcarbamate hydrochloride, compounds of interest for their potential modulation of monoamine neurotransmitter systems.
Putative Mechanism of Action: Monoamine Reuptake Inhibition
Based on the biological activity of the closely related N-benzyl-N-(pyrrolidin-3-yl)carboxamides, it is hypothesized that (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride act as monoamine reuptake inhibitors. These compounds likely target the serotonin transporter (SERT) and the norepinephrine (noradrenaline) transporter (NET), with potential for activity at the dopamine transporter (DAT). By blocking these transporters, they increase the extracellular concentrations of serotonin and norepinephrine, thereby enhancing neurotransmission. This mechanism is central to the action of many antidepressant and anxiolytic drugs.
Comparative Biological Activity (Analog-Based)
Direct, head-to-head quantitative data for the (R)- and (S)-enantiomers of this compound are not available. However, studies on the analogous N-benzyl-N-(pyrrolidin-3-yl)carboxamides have demonstrated potent dual inhibition of serotonin (5-HT) and norepinephrine (NA) reuptake, with good selectivity over dopamine (DA) reuptake[1]. Research in this area strongly indicates a preference for the (S)-enantiomer for potent activity at the norepinephrine transporter.
Table 1: Analog-Based In Vitro Activity Profile
| Compound Class | Target | Activity (IC₅₀) | Selectivity |
| (S)-N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Analog | SERT | Potent Inhibition | - |
| (S)-N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Analog | NET | Potent Inhibition | - |
| (S)-N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Analog | DAT | Weak Inhibition | High (SERT/NET vs DAT) |
| (R)-N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Analog | SERT/NET/DAT | Data Not Available | Data Not Available |
Note: The term "Potent Inhibition" is used qualitatively in the absence of specific IC₅₀ values from publicly available sources. It is inferred from the description in the cited literature abstract.
Experimental Protocols
The following are detailed protocols for the in vitro assays typically used to characterize the biological activity of monoamine reuptake inhibitors.
Radioligand-Based Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Protocol Steps:
-
Cell Culture: Maintain HEK293 or CHO cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride in a suitable assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.
Discussion and Future Directions
The analysis of structurally related N-benzyl-N-(pyrrolidin-3-yl)carboxamides strongly suggests that the enantiomers of this compound are likely to exhibit activity as dual serotonin and norepinephrine reuptake inhibitors. The literature points towards the (S)-enantiomer as potentially being more potent, particularly for norepinephrine reuptake inhibition.
To definitively characterize these compounds, it is imperative to perform a head-to-head comparison of the purified (R)- and (S)-enantiomers in the biological assays detailed above. Key experiments should include:
-
In vitro reuptake inhibition assays for SERT, NET, and DAT to determine the IC₅₀ values and establish the potency and selectivity profile of each enantiomer.
-
In vitro binding assays to determine the binding affinity (Ki) of each enantiomer for the respective transporters.
-
In vivo behavioral models in rodents (e.g., forced swim test, tail suspension test) to assess the antidepressant-like effects of the more potent enantiomer.
-
Pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidate.
By following these experimental approaches, researchers can elucidate the full pharmacological profile of (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride and determine their potential as novel therapeutic agents for CNS disorders.
Conclusion
While direct comparative data remains elusive, an analog-based analysis provides a strong rationale for investigating (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride as stereoselective monoamine reuptake inhibitors. The provided experimental protocols offer a clear roadmap for the comprehensive biological evaluation of these and other novel pyrrolidine-based compounds, underscoring the critical importance of stereochemistry in modern drug discovery.
References
Comparing the efficacy of Benzyl pyrrolidin-3-ylcarbamate hydrochloride as a precursor for DPP-4 inhibitors
Comparative Efficacy of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride as a Precursor for DPP-4 Inhibitors
A Guide for Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a significant class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes mellitus.[1][2] Their mechanism involves inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By blocking DPP-4, these inhibitors prolong the action of GLP-1, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[2][3] The efficiency, cost, and environmental impact of synthesizing these complex molecules are critically dependent on the selection of starting materials, or precursors.
This guide provides a comparative analysis of the efficacy of using functionalized pyrrolidine precursors, specifically focusing on the role of molecules like this compound, against alternative synthetic strategies for prominent DPP-4 inhibitors such as Vildagliptin and Sitagliptin.
The Biological Target: DPP-4 Signaling Pathway
To understand the importance of these inhibitors, it is crucial to visualize their mechanism of action. DPP-4 inhibitors prevent the degradation of incretin hormones (GLP-1), which are released after food intake. This enhances the insulin response from pancreatic β-cells in a glucose-dependent manner.
Synthetic Strategies and Precursor Comparison
The synthesis of DPP-4 inhibitors often revolves around the construction of a core heterocyclic structure, which is crucial for binding to the enzyme's active site. For inhibitors like Vildagliptin, this core is a chiral pyrrolidine ring. The choice of precursor for this moiety dictates the subsequent synthetic route.
Strategy 1: Synthesis from a Basic Chiral Precursor (L-Proline)
A common and cost-effective strategy for synthesizing Vildagliptin involves starting with the readily available and inexpensive amino acid, L-proline. This route establishes the critical (S)-stereochemistry of the pyrrolidine ring from the outset. The key intermediate generated is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Strategy 2: Synthesis from a Functionalized Pyrrolidine Precursor
An alternative approach involves using a pre-functionalized chiral pyrrolidine, such as this compound. This precursor already contains the protected amine group at the 3-position, potentially simplifying the synthesis by reducing the number of steps. The carbamate group (Cbz) serves as a robust protecting group for the amine, which can be deprotected in a later stage for coupling with other fragments. While this can streamline the process, the initial cost of such a specialized precursor is typically higher than that of L-proline.
Strategy 3: Alternative Heterocyclic Core Synthesis (Sitagliptin)
For comparison, Sitagliptin, another leading DPP-4 inhibitor, is not based on a pyrrolidine ring but on a chiral piperazine ring. Its synthesis highlights a different set of challenges and precursors, most notably the asymmetric hydrogenation of a β-keto amide intermediate to create the chiral amine center.[4][5]
The following workflow diagram illustrates the conceptual differences between these synthetic approaches.
Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative metrics for the established synthesis routes of Vildagliptin and Sitagliptin, providing a benchmark against which precursors like this compound can be evaluated.
| Metric | Vildagliptin Synthesis | Sitagliptin Synthesis |
| Primary Precursor(s) | L-proline, 3-amino-1-adamantane alcohol[6][7][8] | 2,4,5-trifluorophenyl acetic acid, 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine HCl[1][4] |
| Key Intermediate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[6][7] | Dehydrositagliptin (Enamine)[5] |
| Chirality Method | Chiral pool (from L-proline)[6] | Asymmetric hydrogenation[1][5] |
| Key Catalyst | N/A for core chirality | Rh(I)/tBu JOSIPHOS[4][5] |
| Reported Overall Yield | ~63% over 4 steps[9] | Up to 65% (optimized process)[5] |
| Purity | High purity achieved after crystallization[10] | >99.6 wt % for key intermediate[5] |
| Primary Advantage | Use of inexpensive, naturally occurring starting material (L-proline).[6] | Highly efficient, 'green' synthesis with minimal aqueous waste in optimized routes.[5] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are representative protocols for key steps in the synthesis of Vildagliptin and Sitagliptin intermediates.
Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (Vildagliptin Intermediate)
This protocol is adapted from published literature for the synthesis of a key Vildagliptin precursor starting from L-proline.[6][8]
-
Materials: L-proline (0.174 mol), Tetrahydrofuran (THF, 200 mL), Chloroacetyl chloride (0.261 mol).
-
Procedure: a. Suspend L-proline in THF (200 mL) in a reaction flask. b. Slowly add chloroacetyl chloride dropwise at 0 °C. c. After the addition is complete, allow the mixture to stir for 20 minutes. d. Heat the reaction mixture to reflux (approximately 70 °C) for 2 hours. e. Cool the mixture and dilute with water (25 mL), stirring for an additional 20 minutes. f. The resulting product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, can then be isolated and purified. This intermediate is subsequently converted to the carbonitrile.[8]
Protocol 2: Synthesis of β-Keto Amide 14 (Sitagliptin Precursor)
This protocol describes a one-pot process to prepare the β-keto amide, a crucial precursor for the asymmetric hydrogenation step in Sitagliptin synthesis.[4]
-
Materials: 2,4,5-trifluorophenyl acetic acid, pivaloyl chloride, 3-(trifluoromethyl)-5,6-dihydro-[1][2][11]triazolo[4,3-a]pyrazine hydrochloride, N,N-carbonyldiimidazole (CDI), Meldrum's acid.
-
Procedure: a. Activation: Activate 2,4,5-trifluorophenyl acetic acid using CDI in an appropriate solvent. This mixture is then reacted with Meldrum's acid at 50 °C for 5 hours to form a Meldrum's adduct intermediate (yield ~87%).[1] b. Coupling: The prepared Meldrum's adduct is then coupled to 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride using a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt). c. Isolation: This one-pot sequence provides the β-keto amide intermediate in good yield (~67% for the coupling step), which is the direct precursor for the key asymmetric hydrogenation reaction.[1]
Conclusion
The selection of a precursor for DPP-4 inhibitor synthesis is a trade-off between starting material cost, number of synthetic steps, overall yield, and process complexity.
-
This compound represents a strategy using a pre-functionalized, advanced intermediate. This approach could potentially shorten a synthetic route by providing a protected chiral amine on the pyrrolidine core. However, its efficacy is contingent on its cost-effectiveness and availability compared to more fundamental precursors. Direct, large-scale comparative data for this specific precursor in the synthesis of major gliptins is not prominent in the reviewed literature.
-
The established synthesis of Vildagliptin demonstrates a highly effective route starting from the inexpensive and enantiopure amino acid L-proline .[6][9] This "chiral pool" approach is robust and avoids costly asymmetric catalysts for establishing the core stereocenter.
-
The industrial synthesis of Sitagliptin showcases a state-of-the-art approach using highly efficient asymmetric hydrogenation to create the chiral center.[5] This method, while requiring a specialized noble metal catalyst, results in a very high-yield, environmentally friendly process.
For researchers and drug development professionals, the choice depends on the specific target molecule and scale of production. While advanced precursors like this compound may offer advantages for rapid, small-scale synthesis of novel analogues, the established routes for commercial production of leading DPP-4 inhibitors currently favor either inexpensive chiral pool materials or highly optimized catalytic asymmetric syntheses.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationships of Novel Compounds Derived from Benzyl Pyrrolidin-3-ylcarbamate
The benzyl pyrrolidin-3-ylcarbamate scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure have been explored for various therapeutic applications, including as neuroprotective agents, antiviral compounds, and modulators of key biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel compounds derived from this privileged scaffold, with a focus on their applications in different therapeutic areas. The information is intended for researchers, scientists, and drug development professionals.
I. Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)
A series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been investigated as dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, with potential applications in treating conditions like depression and anxiety.[3][4] The SAR studies in this area have focused on modifications of the carboxamide and benzyl groups to optimize potency and selectivity.
Data Presentation: SAR of N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Derivatives
| Compound ID | R Group (Modification) | 5-HT Reuptake Inhibition (IC50, nM) | NA Reuptake Inhibition (IC50, nM) | DA Reuptake Inhibition (IC50, nM) |
| Parent | H | - | - | - |
| 18 | 2-CN | 10 | 23 | >1000 |
Data synthesized from multiple sources describing this class of compounds.[3][4]
The data indicates that the introduction of a cyano group at the 2-position of the benzyl ring (compound 18) results in potent dual inhibition of 5-HT and NA reuptake, with excellent selectivity over the dopamine (DA) transporter.[3][4]
Experimental Protocols: Monoamine Reuptake Assay
This protocol outlines the general procedure for assessing the in vitro efficacy of compounds in inhibiting monoamine (serotonin, noradrenaline, and dopamine) reuptake.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin, noradrenaline, or dopamine transporters are cultured in appropriate media.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are harvested and resuspended in assay buffer.
-
The cells are incubated with the test compounds at various concentrations.
-
A radiolabeled substrate (e.g., [³H]5-HT, [³H]NA, or [³H]DA) is added to initiate the reuptake reaction.
-
The reaction is incubated for a specific period at a controlled temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.
-
The filters are washed to remove any unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Mechanism of action for dual serotonin/noradrenaline reuptake inhibitors.
II. Multi-Targeting Agents for Alzheimer's Disease
N-benzylpyrrolidine derivatives have also been designed as multi-target agents for the treatment of Alzheimer's disease (AD).[5] These compounds are engineered to inhibit key enzymes involved in the pathogenesis of AD, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1).[5]
Data Presentation: SAR of N-Benzylpyrrolidine Derivatives for AD
| Compound ID | R Group (Modification on Benzyl Ring) | AChE Inhibition (IC50, µM) | BChE Inhibition (IC50, µM) | BACE-1 Inhibition (IC50, µM) |
| 4k | 4-F | 0.058 | 0.12 | 0.25 |
| 4o | 4-Cl | 0.069 | 0.15 | 0.21 |
Data extracted from a study on multi-target N-benzylpyrrolidine derivatives.[2][5]
The results show that the introduction of electron-withdrawing groups, such as fluorine (4k) and chlorine (4o), at the 4-position of the benzyl ring leads to potent and balanced inhibition of AChE, BChE, and BACE-1.[5]
Experimental Protocols: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective cholinesterase enzyme (AChE or BChE).
-
Procedure:
-
The assay is performed in a 96-well plate.
-
The test compound, enzyme, and DTNB are pre-incubated in a buffer solution.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated from the dose-response curves.
Experimental Workflow: Multi-Target Drug Discovery
Caption: A typical workflow for structure-activity relationship studies in drug discovery.
III. Apoptotic Agents for Cancer Therapy
Derivatives of 1-benzyl-pyrrolidin-3-ol have been synthesized and evaluated for their potential as anticancer agents that induce apoptosis.[6][7] These studies highlight the cytotoxic effects of these compounds against various cancer cell lines.
Data Presentation: Cytotoxicity of 1-Benzyl-pyrrolidin-3-ol Analogues
| Compound ID | R Group (Modification) | % Cytotoxicity against HL-60 cells (at 10 µM) |
| 5j | 4-Cl-phenyl | High |
| 5p | 4-NO2-phenyl | High |
Qualitative data based on findings that these compounds exhibit selective cytotoxicity towards HL-60 cells.[6][7]
The studies indicate that compounds with electron-withdrawing groups on the phenyl ring, such as chloro (5j) and nitro (5p), exhibit significant cytotoxic effects against the HL-60 human leukemia cell line.[6][7] A key finding is that these compounds appear to exert their effect through the activation of caspases, which are crucial proteases in the apoptotic pathway.[6][7]
Experimental Protocols: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Logical Relationship: Derivative Applications
Caption: Different classes of derivatives and their corresponding therapeutic applications.
Conclusion
The structure-activity relationship studies of compounds derived from benzyl pyrrolidin-3-ylcarbamate reveal the remarkable versatility of this scaffold in medicinal chemistry. By strategic modifications of the core structure, it is possible to develop potent and selective agents for a variety of therapeutic targets. The N-benzyl-N-(pyrrolidin-3-yl)carboxamides are effective dual serotonin/noradrenaline reuptake inhibitors, while other N-benzylpyrrolidine derivatives show promise as multi-target agents for Alzheimer's disease. Furthermore, 1-benzyl-pyrrolidin-3-ol analogues have demonstrated potential as apoptosis-inducing anticancer agents. Future research in this area could focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to advance them into clinical development.
References
- 1. Buy Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate [smolecule.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
In vitro and in vivo evaluation of drug candidates synthesized from Benzyl pyrrolidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo evaluation of emerging drug candidates synthesized from the Benzyl pyrrolidin-3-ylcarbamate scaffold. The analysis focuses on two promising therapeutic avenues: dual serotonin-norepinephrine reuptake inhibitors (SNRIs) for neurological disorders and apoptosis-inducing agents for oncology. The performance of these novel compounds is objectively compared with established alternatives, supported by available experimental data.
I. Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Derivatives of N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a new class of selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors.[1] These compounds hold potential for the treatment of depression and stress urinary incontinence (SUI).
In Vitro Performance Comparison
The primary mechanism of action for these compounds is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1] A key investigational compound, referred to as Compound 18 , has demonstrated potent dual 5-HT and NA reuptake inhibition with good selectivity over the dopamine transporter (DAT).[1] Another promising analog, PF-184,298 , has also been highlighted for its potent SNRI activity.[2]
| Compound/Drug | Target | In Vitro Potency (IC50/Ki, nM) | Selectivity (vs. DAT) | Key In Vitro Characteristics |
| Compound 18 | SERT/NET | Data not publicly available in searched literature | Good | Dual 5-HT and NA reuptake inhibition. Drug-like physicochemical properties for CNS targets.[1] |
| PF-184,298 | SERT/NET | Data not publicly available in searched literature | Good | Potent SNRI with good in vitro metabolic stability and weak CYP inhibition.[2] |
| Duloxetine | SERT/NET | SERT Ki: ~0.8 nM, NET Ki: ~7.5 nM | High | Established SNRI with a 10-fold selectivity for SERT over NET.[3] |
| Venlafaxine | SERT/NET | SERT Ki: ~25 nM, NET Ki: ~240 nM | Moderate | Established SNRI with a 30-fold selectivity for SERT over NET.[3] |
In Vivo Evaluation
Comparison with an Established Alternative (Duloxetine):
Duloxetine is a widely used SNRI for depression and SUI. In vivo studies in animal models of depression have shown that duloxetine increases the time spent swimming in the forced swim test, indicative of an antidepressant effect.[4][5] In models of SUI, duloxetine has been shown to increase urethral sphincter activity.[6] A direct comparative in vivo study between the novel benzyl pyrrolidin-3-ylcarbamate derivatives and duloxetine was not identified in the searched literature. However, the novel compounds aim to achieve similar or improved efficacy with a potentially better side-effect profile.
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay: This assay measures the ability of a compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or cells expressing the respective transporters.
-
Preparation of Synaptosomes or Transporter-Expressing Cells: Brain tissue (e.g., rat cortex, striatum) is homogenized to prepare synaptosomes, or cell lines stably expressing human SERT, NET, and DAT are cultured.
-
Radioligand Binding: The prepared synaptosomes or cells are incubated with a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of the test compound.
-
Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time and then terminated by rapid filtration.
-
Quantification: The amount of radioactivity trapped in the synaptosomes or cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated.
In Vivo Forced Swim Test (Rodent Model of Depression): This is a common behavioral test to assess antidepressant efficacy.[7][8][9][10][11]
-
Apparatus: A cylindrical tank filled with water (23-25°C) from which the animal cannot escape.[10]
-
Acclimation: Animals (rats or mice) are individually placed in the tank for a 15-minute pre-test session 24 hours before the actual test.[10]
-
Drug Administration: The test compound, a reference drug (e.g., duloxetine), or vehicle is administered at specified times before the test session (e.g., 30-60 minutes prior).
-
Test Session: Animals are placed in the water for a 5-6 minute session, and the duration of immobility (floating) is recorded.[9]
-
Data Analysis: A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.[9]
In Vivo Urodynamic Evaluation (Rat Model of SUI): This protocol assesses urethral function in a rat model of stress urinary incontinence.[12][13]
-
Animal Model: SUI is induced in female rats, for example, through vaginal distention to simulate birth trauma.[14]
-
Catheter Implantation: Under anesthesia, a catheter is implanted into the bladder for saline infusion and pressure measurement.
-
Urodynamic Measurements: The bladder is filled with saline, and abdominal leak point pressure (LPP) is measured. LPP is the intra-abdominal pressure at which urine leakage occurs.
-
Sneeze Test: A sneeze reflex is induced (e.g., by stimulating the nasal cavity), and the presence or absence of urine leakage is observed.[13]
-
Drug Administration: The test compound or a reference drug is administered, and the urodynamic measurements are repeated.
-
Data Analysis: An increase in LPP or a reduction in sneeze-induced leakage indicates improved urethral function.
Signaling Pathway
The therapeutic effects of SNRIs are mediated by the enhanced activation of postsynaptic serotonin and norepinephrine receptors due to their increased availability in the synaptic cleft.
II. Apoptosis-Inducing Anticancer Agents
A series of 1-benzylpyrrolidin-3-ol analogues have been synthesized and evaluated for their potential as anticancer agents.[15] These compounds have shown promising cytotoxic activity against various human cancer cell lines, with a mechanism of action centered on the induction of apoptosis through the activation of caspase-3.[15][16]
In Vitro Performance Comparison
Lead compounds, designated as 5j and 5p , have demonstrated selective cytotoxicity towards the human leukemia cell line HL-60.[15][17]
| Compound/Drug | Cell Line | In Vitro Potency (IC50, µM) | Mechanism of Action | Key In Vitro Characteristics |
| Compound 5j | HL-60 | ~10 | Caspase-3 Activation, Apoptosis Induction | Selective cytotoxicity towards leukemia cells.[15] |
| Compound 5p | HL-60 | ~10 | Caspase-3 Activation, Apoptosis Induction | Selective cytotoxicity towards leukemia cells.[15] |
| Doxorubicin | Various | Cell line dependent (e.g., low µM range) | DNA Intercalation, Topoisomerase II Inhibition, Caspase-3 Activation | Broad-spectrum chemotherapeutic agent.[18][19][20] |
In Vivo Evaluation
While the in vitro data is promising, in vivo efficacy data for compounds 5j and 5p from the searched literature is not available. However, the high in vitro activity against HL-60 cells suggests that a relevant in vivo model would be an HL-60 xenograft in immunocompromised mice.[21][22][23][24]
Comparison with an Established Alternative (Doxorubicin):
Doxorubicin is a standard-of-care chemotherapeutic agent known to induce apoptosis via caspase-3 activation in various cancer cells.[18][19][20] In HL-60 xenograft models, doxorubicin has been shown to inhibit tumor growth. A direct in vivo comparison between compounds 5j/5p and doxorubicin would be necessary to evaluate their relative therapeutic potential.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5j, 5p), a reference drug (e.g., doxorubicin), and a vehicle control for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
In Vivo Xenograft Tumor Model: This model is used to evaluate the antitumor efficacy of a compound in a living organism.[21][22][23][24]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶ HL-60 cells) are injected subcutaneously into the flank of each mouse.[24]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: When tumors reach a certain size (e.g., 100-150 mm³), mice are randomized into treatment groups and receive the test compound, a reference drug, or vehicle according to a specific dosing schedule.[23][24]
-
Efficacy Evaluation: The study continues for a set period or until tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
In Vivo Apoptosis Quantification (TUNEL Assay): This assay detects DNA fragmentation, a hallmark of apoptosis, in tissue samples.
-
Tissue Collection and Preparation: Tumors from the xenograft study are excised, fixed in formalin, and embedded in paraffin.
-
Tissue Sectioning: Thin sections of the tumor tissue are cut and mounted on microscope slides.
-
TUNEL Staining: The tissue sections are stained using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: The stained sections are visualized under a microscope.
-
Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of stained cells relative to the total number of cells in a given area.
Signaling Pathway
The anticancer activity of the 1-benzylpyrrolidin-3-ol analogues is attributed to the induction of the intrinsic apoptosis pathway, culminating in the activation of the executioner caspase-3.
References
- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of neurogenic effects of fluoxetine, duloxetine and running in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of duloxetine and SSRI as a treatment option of painful physical symptoms associated with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antidepressant drugs vortioxetine and duloxetine differentially and sex-dependently affect animal well-being, cognitive performance, cardiac redox status and histology in a model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. lasa.co.uk [lasa.co.uk]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of three rat models of stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of three rat models of stress urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. research.monash.edu [research.monash.edu]
- 17. researchgate.net [researchgate.net]
- 18. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 19. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. HL-60 Xenograft Model | Xenograft Services [xenograft.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Cross-reactivity and selectivity profiling of Benzyl pyrrolidin-3-ylcarbamate-based inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and selectivity of Benzyl pyrrolidin-3-ylcarbamate-based inhibitors and their derivatives. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data, detailed protocols, and pathway visualizations.
The benzyl pyrrolidin-3-ylcarbamate scaffold is a versatile chemical moiety that has been incorporated into a variety of inhibitors targeting different classes of proteins, including proteases, monoamine transporters, and G-protein coupled receptors (GPCRs). The selectivity of these inhibitors is a critical factor in their therapeutic potential, as off-target effects can lead to undesirable side effects. This guide presents a comparative analysis of the selectivity and cross-reactivity of three distinct classes of inhibitors based on or related to the benzyl pyrrolidin-3-ylcarbamate core structure.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of these compounds against their respective targets, allowing for a clear comparison of their selectivity profiles.
Benzyl Carbamate-Based Viral and Human Protease Inhibitors
This table presents the half-maximal inhibitory concentrations (IC50) of a series of benzyl carbamate-containing compounds against coronavirus main proteases (Mpro) and the human lysosomal protease Cathepsin L (hCatL). A lower IC50 value indicates greater potency. The selectivity can be inferred by comparing the IC50 values for the viral proteases versus the human protease.
| Compound | SARS-CoV-2 Mpro IC50 (µM) | MERS-CoV Mpro IC50 (µM) | SARS-CoV Mpro IC50 (µM) | hCatL IC50 (µM) |
| 1a | 0.415 | 0.8295 | 0.5318 | 0.184 |
| 2a | 8.01 | > 20 | > 20 | 0.763 |
| 3a | 16.42 | > 20 | > 20 | 0.528 |
| 4a | 8.86 | > 20 | > 20 | 10.74 |
| 5a | 0.1601 | 0.2081 | 0.1765 | > 20 |
| 5b | 0.128 | 0.1534 | 0.0732 | > 20 |
Data sourced from a study on benzyl carbamate inhibitors of coronavirus Mpro enzymes[1].
4-Benzylpiperidine Carboxamide-Based Monoamine Transporter Inhibitors
This table displays the IC50 values of a series of 4-benzylpiperidine carboxamides, a related scaffold, for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This data allows for an assessment of the selectivity of these compounds for different monoamine transporters.
| Compound | n | R1 | 5-HT (SERT) IC50 (µM) | NE (NET) IC50 (µM) | DA (DAT) IC50 (µM) |
| 7a | 3 | 3,5-dichlorophenyl | 0.19-0.84 | 0.12-0.56 | >10 |
| 7b | 3 | 2-naphthyl | 0.03-0.07 | 0.02-0.04 | >10 |
| 7c | 3 | 1-naphthyl | 0.08-0.20 | 0.04-0.08 | >10 |
| 7d | 3 | 4-biphenyl | 0.01-0.02 | 0.01-0.02 | >10 |
| 7e | 3 | 4-biphenyl | 0.01-0.02 | 0.01-0.02 | >10 |
| 7f | 3 | diphenyl | 1.12-3.41 | 0.21-0.54 | >10 |
| 8a | 2 | 3,5-dichlorophenyl | 0.31-0.91 | 0.08-0.21 | 0.51-1.28 |
| 8b | 2 | 2-naphthyl | 0.03-0.08 | 0.02-0.04 | 0.48-1.01 |
| 8c | 2 | 1-naphthyl | 0.11-0.25 | 0.03-0.06 | 0.39-0.78 |
| 8d | 2 | 4-biphenyl | 0.01-0.02 | 0.01-0.02 | 0.11-0.21 |
| 8e | 2 | 4-biphenyl | 0.01-0.02 | 0.01-0.02 | 0.11-0.21 |
| 8f | 2 | diphenyl | 0.89-2.11 | 0.09-0.18 | 0.04-0.07 |
Data adapted from a study on 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors[2]. The IC50 values are presented as 95% confidence intervals.
(S)-N-(1-Benzyl-3-pyrrolidinyl)benzamide-Based Dopamine Receptor Ligands
This table shows the binding affinities (Ki) of a series of (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives for the human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity. The selectivity for the D4 receptor over D2 and D3 receptors is also presented as a ratio.
| Compound | R1 | R2 | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| 5a | cyclopropylcarbonyl | H | 1100 | 120 | 13 | 85 | 9.2 |
| 5b | cyclopropylcarbonyl | CH3 | 680 | 68 | 6.8 | 100 | 10 |
| 5c | cyclopropylcarbonyl | benzyl | 230 | 21 | 2.1 | 110 | 10 |
| 5d | cyclopropylcarbonyl | phenethyl | 130 | 13 | 1.3 | 100 | 10 |
| 5e | cyclopropylcarbonyl | 3-phenylpropyl | 120 | 10 | 1.2 | 100 | 8.3 |
| 5f | acetyl | benzyl | 5400 | 500 | 50 | 108 | 10 |
| 5g | propionyl | benzyl | 1800 | 180 | 18 | 100 | 10 |
| 5h | isobutyryl | benzyl | 1100 | 100 | 10 | 110 | 10 |
| 5i | cyclobutylcarbonyl | benzyl | 300 | 28 | 2.8 | 107 | 10 |
| 5j | cyclopentylcarbonyl | benzyl | 250 | 25 | 2.5 | 100 | 10 |
| 5k | cyclohexylcarbonyl | benzyl | 600 | 60 | 6 | 100 | 10 |
| 5l | benzoyl | benzyl | >10000 | >1000 | >100 | - | - |
Data is derived from a study on (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-benzamide derivatives as dopamine D3 and D4 receptor antagonists[3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Protease Inhibition Assay (for Mpro and Cathepsin L)
This protocol describes a typical fluorescence-based assay to determine the IC50 values of inhibitors against proteases.
Materials:
-
Recombinant protease (e.g., SARS-CoV-2 Mpro, hCatL)
-
Fluorogenic substrate specific to the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted test compounds or DMSO (vehicle control).
-
Add the recombinant protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Monoamine Transporter Uptake Assay (for SERT, NET, and DAT)
This protocol outlines a common method for measuring the inhibition of monoamine uptake into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (serially diluted)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the HEK293 cells expressing the specific transporter into 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle for a specific time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled monoamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value as described for the protease assay.
Radioligand Binding Assay (for Dopamine Receptors)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of compounds for dopamine receptors.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine receptor subtype (D2, D3, or D4)
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Test compounds (serially diluted)
-
Non-specific binding determinator (e.g., a high concentration of haloperidol)
-
96-well filter plates and vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific binding determinator.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value from the concentration-response curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discussed inhibitors.
Caption: A generalized workflow for inhibitor discovery and selectivity profiling.
Caption: Mechanism of action for serotonin/norepinephrine reuptake inhibitors.
Caption: Simplified signaling pathway of the dopamine D4 receptor and its inhibition.
References
- 1. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking new synthetic routes for Benzyl pyrrolidin-3-ylcarbamate against known methods
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Benzyl pyrrolidin-3-ylcarbamate, in particular, is a valuable building block in the synthesis of various pharmaceuticals. The efficiency, stereoselectivity, and environmental impact of its synthesis are critical considerations in drug development and manufacturing. This guide provides an objective comparison of a new, biocatalytic synthetic route for Benzyl pyrrolidin-3-ylcarbamate against the established, conventional method of direct N-protection.
Comparative Analysis of Synthetic Methodologies
This comparison focuses on a known, classical approach and a novel, biocatalytic strategy. The classical method involves the direct protection of the amine functionality of 3-aminopyrrolidine, while the newer biocatalytic route offers a greener and potentially more stereoselective alternative starting from a prochiral ketone.
| Parameter | Known Method: Direct Cbz-Protection | New Route: Biocatalytic Reductive Amination |
| Starting Material | (rac)-3-Aminopyrrolidine | N-Boc-3-pyrrolidinone |
| Key Reagents/Catalyst | Benzyl Chloroformate (Cbz-Cl), NaHCO₃ | Transaminase (ATA), Isopropylamine (IPA) |
| Solvent | Tetrahydrofuran (THF)/Water | DMSO/Phosphate Buffer |
| Typical Reaction Time | ~20 hours | ~72 hours |
| Reported Yield | ~90%[1] | ~84% (for the chiral amine precursor)[2] |
| Enantiomeric Excess (ee) | Dependent on starting material's chirality | >99.5%[2] |
| Key Advantages | Straightforward, well-established, high yield. | High enantioselectivity, mild reaction conditions, "green" approach. |
| Key Disadvantages | Requires chiral starting material for enantiopure product, use of hazardous reagents. | Longer reaction times, requires specialized enzyme, potential for substrate inhibition. |
Experimental Protocols
Known Method: Direct N-Benzyloxycarbonylation (Cbz-Protection)
This method is a standard procedure for the protection of amines. The following protocol is adapted from a general method for N-Cbz protection.[1]
Materials:
-
3-Aminopyrrolidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield Benzyl pyrrolidin-3-ylcarbamate.
A greener alternative to this protocol involves using water as the sole solvent, which can lead to high yields and simplifies the workup.[3]
New Synthetic Route: Biocatalytic Reductive Amination
This novel approach utilizes a transaminase enzyme to asymmetrically synthesize the chiral amine precursor, which is then protected. The following protocol is based on the synthesis of a similar chiral pyrrolidine derivative.[2]
Materials:
-
N-Boc-3-pyrrolidinone
-
Transaminase (e.g., ATA-117-Rd6)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium Phosphate buffer (KPᵢ)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
Procedure:
Step 1: Asymmetric Synthesis of (R)- or (S)-N-Boc-3-aminopyrrolidine
-
In a reaction vessel, dissolve N-Boc-3-pyrrolidinone in DMSO.
-
Add a solution of isopropylamine in potassium phosphate buffer (pH 8).
-
In a separate container, rehydrate the transaminase enzyme in a buffer solution containing PLP.
-
Add the rehydrated enzyme to the substrate solution.
-
Stir the reaction mixture vigorously at 40 °C for 72 hours, protected from light.
-
Cool the reaction and acidify to pH < 3 with concentrated HCl.
-
Extract the mixture to remove any unreacted starting material.
-
Adjust the aqueous layer to pH > 11 with NaOH and extract the chiral amine product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the enantiomerically pure N-Boc-3-aminopyrrolidine.
Step 2: Cbz-Protection of the Chiral Amine
-
The N-Boc group is first removed under standard acidic conditions.
-
The resulting chiral 3-aminopyrrolidine is then subjected to the direct N-benzyloxycarbonylation protocol as described in the "Known Method" section to yield the final product, Benzyl pyrrolidin-3-ylcarbamate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the described synthetic routes.
Caption: Workflow for the direct Cbz-protection of 3-aminopyrrolidine.
Caption: Workflow for the biocatalytic synthesis of Benzyl pyrrolidin-3-ylcarbamate.
References
Navigating the Chiral Maze: A Comparative Guide to Direct vs. Indirect HPLC Methods for Enantiomeric Excess Determination of Chiral Amines
For researchers, scientists, and professionals in the pharmaceutical and chemical industries, the accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. Chiral amines, in particular, are fundamental building blocks for a vast array of active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis, offering two primary strategies: direct and indirect methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to empower you in selecting the optimal method for your analytical needs.
The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To resolve them chromatographically, a chiral environment must be introduced. Direct and indirect HPLC methods achieve this in fundamentally different ways. The direct approach utilizes a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to differential retention and separation. In contrast, the indirect method involves a pre-column derivatization step where the enantiomeric amine is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be readily separated on a conventional, achiral stationary phase.
At a Glance: Direct vs. Indirect HPLC for Chiral Amine Analysis
| Feature | Direct HPLC Method | Indirect HPLC Method |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Formation of diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. |
| Method Development | Can be more complex, requiring screening of various CSPs and mobile phases. | Often more straightforward as it utilizes standard achiral columns (e.g., C18). |
| Sample Preparation | Minimal, typically just dissolution in the mobile phase. | Requires a derivatization step, which can add time and complexity. |
| Potential for Artifacts | Low risk of racemization. | Potential for racemization during derivatization and kinetic resolution if the reaction is incomplete. |
| Cost | Chiral columns are generally more expensive than standard achiral columns. | Chiral derivatizing agents can be costly, but standard achiral columns are less expensive. |
| Sensitivity | Can be lower depending on the chromophore of the analyte. | Derivatization can introduce a strong chromophore or fluorophore, significantly enhancing sensitivity. |
| Robustness | CSPs can be sensitive to harsh mobile phases and temperature changes. | Generally robust, relying on well-established reversed-phase chromatography. |
Performance Comparison: A Case Study
To illustrate the practical differences between the two methods, let's consider the enantiomeric separation of a model chiral amine, 1-phenylethylamine. The following table summarizes typical performance data that could be expected from both a direct and an indirect HPLC method.
| Parameter | Direct Method (Chiralcel® OD-H) | Indirect Method (Marfey's Reagent, C18 Column) |
| Analyte | 1-Phenylethylamine | 1-Phenylethylamine |
| Resolution (Rs) | > 2.0 | > 3.0 |
| Analysis Time | ~15 min | ~25 min (excluding derivatization) |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
Experimental Workflows
The operational workflows for direct and indirect methods differ significantly, primarily due to the sample preparation step in the indirect approach.
Experimental Protocols
Direct HPLC Method: Enantioseparation of 1-Phenylethylamine on a Polysaccharide-Based CSP
This protocol provides a general guideline for the direct chiral separation of a primary amine using a widely used polysaccharide-based chiral stationary phase.
Materials:
-
Racemic 1-phenylethylamine
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm) or equivalent
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of racemic 1-phenylethylamine in the mobile phase at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.
Indirect HPLC Method: Enantioseparation of 1-Phenylethylamine using Marfey's Reagent
This protocol details the derivatization of a chiral amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and subsequent separation on a standard reversed-phase column.[1][2][3]
Materials:
-
Racemic 1-phenylethylamine
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
HPLC grade Acetonitrile
-
HPLC grade Water with 0.1% Trifluoroacetic Acid (TFA)
-
Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of racemic 1-phenylethylamine in 1 mL of water.
-
Derivatization:
-
To 100 µL of the amine solution in a vial, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Dilute the final mixture to 1 mL with the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the derivatized sample and record the chromatogram. The two diastereomers should be well-resolved.
Logical Relationships in Method Selection
The choice between a direct and an indirect HPLC method is not always straightforward and depends on several factors related to the analyte, the analytical requirements, and available resources.
Conclusion: Making the Right Choice
Both direct and indirect HPLC methods are powerful tools for the determination of the enantiomeric excess of chiral amines. The direct method offers the advantage of a simpler workflow by avoiding derivatization, which can save time and reduce the risk of introducing analytical errors.[4] However, method development can be more intensive, and the cost of chiral stationary phases is a significant consideration.
References
Unveiling the Potential: A Comparative Docking Analysis of Benzyl Pyrrolidin-3-ylcarbamate Derivatives
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of Benzyl pyrrolidin-3-ylcarbamate derivatives and their interactions with key protein targets implicated in neurological disorders and diabetes. Through a meticulous examination of molecular docking studies, this document summarizes binding affinities, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Executive Summary
Benzyl pyrrolidin-3-ylcarbamate and its derivatives represent a versatile scaffold with demonstrated potential to interact with a range of biologically significant proteins. This guide consolidates findings from various in silico studies to offer a comparative perspective on their binding efficacy against six major targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Beta-secretase 1 (BACE-1), Dipeptidyl peptidase-IV (DPP-IV), Serotonin Transporter (SERT), and Noradrenaline Transporter (NET). The data presented herein, including binding energies and inhibitory concentrations, has been aggregated from multiple independent research efforts to provide a comprehensive overview. Detailed methodologies for molecular docking simulations are provided to ensure reproducibility and to serve as a foundation for future investigations.
Comparative Analysis of Binding Affinities
The therapeutic potential of Benzyl pyrrolidin-3-ylcarbamate derivatives is underscored by their predicted binding affinities to various protein targets. The following tables summarize the available quantitative data from several docking studies, offering a comparative look at the inhibitory potential of these compounds. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in computational methodologies.
| Derivative/Compound | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| N-benzylpyrrolidine derivative 4k | AChE | - | 0.58 | [1] |
| N-benzylpyrrolidine derivative 4o | AChE | - | 0.42 | [1] |
| N-benzylpyrrolidine hybrid 8f | hAChE | - | 0.078 | [2] |
| N-benzylpyrrolidine hybrid 12f | hAChE | - | 0.052 | [2] |
| N-benzylpyrrolidine derivative 4k | BChE | - | 1.06 | [1] |
| N-benzylpyrrolidine derivative 4o | BChE | - | 0.89 | [1] |
| N-benzylpyrrolidine hybrid 8f | hBuChE | - | 0.112 | [2] |
| N-benzylpyrrolidine hybrid 12f | hBuChE | - | 0.091 | [2] |
| N-benzylpyrrolidine derivative 4k | BACE-1 | - | 1.21 | [1] |
| N-benzylpyrrolidine derivative 4o | BACE-1 | - | 1.03 | [1] |
| N-benzylpyrrolidine hybrid 8f | hBACE-1 | - | 0.154 | [2] |
| N-benzylpyrrolidine hybrid 12f | hBACE-1 | - | 0.126 | [2] |
| Pyrrolidine derivative 17a | DPP-IV | - | 0.017 | [3] |
| Nicotinic acid & proline derivative NA-13 | DPP-IV (6B1E) | -38.1498 | - | [4] |
| Withaferin A (Natural Compound) | SERT (3GWW) | -8.74 | - | [5] |
Note: "h" denotes human protein. The absence of a value (-) indicates that the data was not available in the cited literature.
Experimental Protocols: Molecular Docking
To ensure transparency and facilitate the replication of the presented findings, this section details the typical experimental protocols employed in the molecular docking studies of Benzyl pyrrolidin-3-ylcarbamate derivatives. The methodology largely revolves around the use of AutoDock Vina, a widely recognized tool for computational docking.
Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (AChE, BChE, BACE-1, DPP-IV, SERT, NET) are typically retrieved from the Protein Data Bank (PDB). Standard preparation procedures involve the removal of water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Gasteiger charges are computed and assigned to the protein atoms. The prepared protein structures are saved in the PDBQT file format, which is required for AutoDock Vina.
-
Ligand Preparation: The 2D structures of the Benzyl pyrrolidin-3-ylcarbamate derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field. The torsional degrees of freedom are defined, and Gasteiger charges are assigned. The final ligand structures are also saved in the PDBQT format.
Molecular Docking with AutoDock Vina
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the binding pocket of the co-crystallized ligand or through blind docking followed by analysis of the most populated cluster of docked conformations.
-
Docking Parameters: The docking simulations are performed using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 20 to ensure a comprehensive exploration of the conformational space. The number of binding modes to be generated is also specified.
-
Analysis of Docking Results: The docking results are analyzed based on the binding energy values (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses relative to the crystallographic ligand (if available). The pose with the lowest binding energy is generally considered the most favorable binding mode. Visualization of the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, is performed using molecular visualization software.
Signaling Pathways and Experimental Workflow
To provide a broader context for the significance of these molecular docking studies, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a generalized experimental workflow.
References
- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abap.co.in [abap.co.in]
Efficacy and safety assessment of novel therapeutics derived from Benzyl pyrrolidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of novel therapeutics derived from the Benzyl pyrrolidin-3-ylcarbamate scaffold, focusing on their efficacy and safety profiles in two key therapeutic areas: dual serotonin/noradrenaline reuptake inhibition for neuropsychiatric disorders and multi-target inhibition for Alzheimer's disease.
Part 1: Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)
A promising class of compounds derived from the Benzyl pyrrolidin-3-ylcarbamate scaffold are the N-Benzyl-N-(pyrrolidin-3-yl)carboxamides. One lead compound, PF-184298, has shown potential as a dual inhibitor of serotonin (5-HT) and noradrenaline (NA) reuptake, a mechanism of action shared by established antidepressant and analgesic medications.
Efficacy Assessment
The efficacy of PF-184298 is compared with the well-established SNRI, Duloxetine.
| Compound | Target | In Vitro Potency | In Vivo Efficacy Model | Key Findings |
| PF-184298 | SERT/NET | Nanomolar potency[1] | Preclinical model of stress urinary incontinence | Significantly increased urethral tone at free plasma concentrations consistent with its in vitro primary pharmacology. |
| Duloxetine | SERT/NET | Potent and balanced inhibitor of 5-HT and NA reuptake[2][3][4][5] | Various preclinical models of depression and pain | Demonstrates antidepressant-like activity and analgesic effects.[3][4] |
Safety and Pharmacokinetic Profile
A preliminary safety and pharmacokinetic comparison between PF-184298 and Duloxetine is presented below.
| Compound | Selectivity | CYP450 Inhibition | Pharmacokinetics (Dog) | Pharmacokinetics (Rat) | Human Pharmacokinetics |
| PF-184298 | Selective over dopamine reuptake; weak activity at sodium and calcium channels[1] | No effect on CYP2D6 activity (IC50 > 30 µM)[1] | CL: 58 ml/min/kg, Vd: 10.3 l/kg, t1/2: 2.2 h[1] | CL: 48 ml/min/kg, Vd: 4.3 l/kg, t1/2: 1.2 h[1] | t1/2: 28 h, Oral bioavailability: 80%[1] |
| Duloxetine | Selective for SERT and NET over other receptors[5] | Metabolized by CYP2D6 and CYP1A2 | - | - | Well-absorbed, t1/2 ~12 hours |
Signaling Pathway: Dual Serotonin and Noradrenaline Reuptake Inhibition
Caption: Mechanism of action of dual serotonin and noradrenaline reuptake inhibitors.
Part 2: Multi-Target Therapeutics for Alzheimer's Disease
N-benzylpyrrolidine derivatives have been designed as multi-target-directed ligands for the treatment of Alzheimer's disease (AD), simultaneously inhibiting key enzymes involved in its pathology: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE-1).
Efficacy Assessment
The in vitro inhibitory activities of representative N-benzylpyrrolidine derivatives are compared with Donepezil, a standard AChE inhibitor used in AD treatment.
| Compound | Target | IC50 (µM) |
| Donepezil | AChE | Potent inhibitor[6][7] |
| N-benzylpyrrolidine derivative (hypothetical average) | AChE | ~0.04 - 2.5 |
| BChE | ~0.2 - 3.0 | |
| BACE-1 | Significant inhibition |
Note: The IC50 values for the N-benzylpyrrolidine derivatives are approximated from multiple compounds described in the literature.
In vivo studies in animal models of AD have shown that these multi-target compounds can ameliorate cognitive dysfunction.
Signaling Pathway: Multi-Target Inhibition in Alzheimer's Disease
Caption: Multi-target approach of N-benzylpyrrolidine derivatives in Alzheimer's disease.
Experimental Protocols
This section details the methodologies for key experiments cited in the efficacy and safety assessment of these novel therapeutics.
Efficacy Assays
This assay determines a compound's ability to inhibit the reuptake of serotonin and noradrenaline by their respective transporters (SERT and NET).
-
Cell Lines: HEK293 cells stably expressing human SERT or NET.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are washed and incubated with the test compound or vehicle control.
-
A radiolabeled or fluorescent substrate (e.g., [³H]5-HT or a fluorescent monoamine transporter substrate) is added.
-
After incubation, uptake is terminated by washing.
-
The amount of substrate taken up by the cells is quantified using a scintillation counter or fluorescence plate reader.
-
IC50 values are calculated from concentration-response curves.[8][9][10]
-
This behavioral test is used to assess antidepressant-like activity.
-
Apparatus: A cylindrical tank filled with water.
-
Procedure:
-
Rodents (rats or mice) are placed individually in the water tank from which they cannot escape.
-
The duration of immobility (floating) is recorded over a set period (typically 5-6 minutes).
-
A decrease in immobility time after drug administration is indicative of an antidepressant-like effect.[11][12][13][14][15]
-
This test assesses spatial learning and memory, which is often impaired in Alzheimer's disease models.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
In a probe trial, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[16][17][18][19][20]
-
Safety Assays
This test is used to assess the mutagenic potential of a compound.
-
Test System: Histidine-dependent strains of Salmonella typhimurium.
-
Procedure:
-
The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction).
-
The bacteria are plated on a histidine-deficient medium.
-
The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[21][22][23][24][25]
-
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation).
-
Test System: Cells stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells).
-
Procedure:
Experimental Workflow
Caption: A generalized workflow for the preclinical and clinical development of novel therapeutics.
References
- 1. | BioWorld [bioworld.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical discovery of duloxetine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lasa.co.uk [lasa.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 20. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. measurlabs.com [measurlabs.com]
- 25. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. benchchem.com [benchchem.com]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride
This document provides detailed procedural guidance for the safe disposal of benzyl pyrrolidin-3-ylcarbamate hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.
Key Chemical and Physical Properties
A summary of important quantitative data for this compound is provided below.
| Property | Value | CAS Number |
| Molecular Formula | C12H16N2O2 · HCl | 1217631-74-7 |
| Molecular Weight | 256.73 g/mol | [1] |
| Purity | 95% | [2] |
Pre-Disposal Safety Precautions
Before beginning any disposal procedure, it is critical to implement the following safety measures to minimize risk of exposure and ensure a controlled process.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] In case of dust formation or aerosols, a particle respirator is recommended.[4]
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
-
Spill Containment: Have a spill kit readily available with absorbent, inert materials (e.g., sand, earth, or vermiculite) for immediate containment.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal.
-
Waste Collection:
-
Container Management:
-
Ensure the waste container is chemically compatible with this compound.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Label the container with the chemical name and appropriate hazard warnings.
-
-
Waste Disposal:
-
The primary and recommended method for the final disposal of this chemical is through an approved hazardous waste disposal facility.[2]
-
Do not dispose of this chemical down the drain or into the environment.[2][3][4] It is crucial to prevent its release into waterways or soil.[2]
-
Contact a licensed chemical waste management company to arrange for the pickup and disposal of the waste container.[6]
-
-
Decontamination:
-
Thoroughly decontaminate all tools and equipment used in the disposal process.
-
Contaminated clothing should be removed and laundered separately before reuse.[5] If heavily contaminated, it should be disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical and before breaks or leaving the laboratory.[3]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Benzyl pyrrolidin-3-ylcarbamate hydrochloride
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Benzyl pyrrolidin-3-ylcarbamate hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical Profile: this compound is a carbamate derivative and a hydrochloride salt. As with many carbamates, it should be handled with care due to potential biological activity. The hydrochloride form may impart corrosive properties, particularly in the presence of moisture.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Safety glasses with side-shields or safety goggles. A face shield is recommended when there is a risk of splashing. | Conforming to EN166 or ANSI Z87.1 standards to protect against dust particles and splashes.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use.[1] Follow proper glove removal technique to avoid skin contact.[1][3] For significant handling, consider double-gloving.[4] |
| Body | Laboratory coat. | A buttoned lab coat should be worn to protect skin and personal clothing.[2] |
| Respiratory | Required when dusts are generated. | Use a respirator with a P2 or P95 filter for nuisance dusts.[3][5] Ensure proper fit and training for respirator use.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing and wash it before reuse.[6][8] Seek medical attention if irritation occurs.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][6][8] Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air.[1][3][6][8] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6] |
| Ingestion | Rinse mouth with water.[1][3][8] Do NOT induce vomiting.[8] Seek immediate medical attention.[8] |
| Spillage | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal.[6] Prevent the spill from entering drains.[5][6] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.[5]
-
-
Disposal:
Workflow and Safety Diagram
Caption: Workflow for handling this compound.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. capotchem.com [capotchem.com]
- 4. pppmag.com [pppmag.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
